Structural Elucidation and NMR Characterization of 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide
Introduction: The 7-Azaindole Scaffold and Nitration Effects The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore, frequently utilized in the development of advanced therapeutics, including...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The 7-Azaindole Scaffold and Nitration Effects
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore, frequently utilized in the development of advanced therapeutics, including cell cycle checkpoint kinase (Chk1) inhibitors such as GDC-0575[1]. The base 1H-pyrrolo[2,3-b]pyridine system exhibits distinct electronic properties: the pyrrole ring is electron-rich and highly susceptible to electrophilic aromatic substitution at the C3 position, whereas the fused pyridine ring is relatively electron-deficient[2].
When characterizing highly functionalized derivatives like 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine , researchers face complex spectral challenges. The introduction of two strongly electron-withdrawing nitro (-NO₂) groups at the C3 and C4 positions drastically alters the electronic landscape of the molecule. This guide provides an in-depth, causality-driven analysis of the ¹H and ¹³C NMR chemical shifts for this specific compound, establishing a self-validating framework for structural elucidation.
Electronic and Steric Implications of 3,4-Dinitro Substitution
Understanding the NMR spectra of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine requires mapping the inductive and mesomeric effects of the nitro groups:
C3-NO₂ Effect: The pyrrole ring's electron density is severely depleted. In an unsubstituted 7-azaindole, H2 and H3 typically couple with a constant of J ≈ 3 Hz[2]. The substitution at C3 eliminates this coupling, rendering the H2 proton a distinct singlet that is heavily deshielded by the adjacent nitro group's mesomeric pull.
C4-NO₂ Effect: The pyridine ring, already electron-deficient due to the N7 nitrogen, is further deactivated. The C4-NO₂ group exerts a strong ortho-deshielding effect on the H5 proton and a meta-inductive pull on the H6 proton.
N1-H Acidity: The cumulative electron-withdrawing effect of the dinitro core significantly increases the acidity of the pyrrolic N-H proton, pushing its chemical shift far downfield.
Electronic deshielding effects of nitro groups on the 7-azaindole protons.
¹H NMR Chemical Shift Analysis
The ¹H NMR spectrum of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine is characterized by the absence of the H3 and H4 signals, simplifying the aromatic region into one singlet and two doublets. The data in Table 1 extrapolates the exact shifts based on the additive deshielding rules of the 7-azaindole core[2] and empirical data from related nitro-azaindole intermediates[1].
Table 1: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
Position
Multiplicity
Expected Shift (δ, ppm)
Coupling Constant (J, Hz)
Causality / Electronic Effect
N1-H
Broad Singlet (br s)
13.0 – 13.5
N/A
Highly deshielded by the cumulative electron-withdrawing effect of the dinitro core.
C2-H
Singlet (s)
8.6 – 8.8
N/A
Strong mesomeric and inductive deshielding from the adjacent C3-NO₂ group.
C5-H
Doublet (d)
7.9 – 8.1
~ 5.0 - 6.0
Ortho-deshielding from the C4-NO₂ group on the pyridine ring.
C6-H
Doublet (d)
8.6 – 8.8
~ 5.0 - 6.0
Deshielded by the adjacent pyridine nitrogen and the meta-NO₂ group.
Diagnostic Note: The J-coupling of ~5.0 - 6.0 Hz between H5 and H6 is a hallmark of adjacent protons on an electron-deficient pyridine ring.
¹³C NMR Chemical Shift Analysis
The ¹³C NMR spectrum will display seven distinct carbon signals. The most critical diagnostic feature is the downfield shift of the quaternary carbons (C3 and C4) directly attached to the nitro groups.
Table 2: Expected ¹³C NMR Chemical Shifts (in DMSO-d₆)
Position
Carbon Type
Expected Shift (δ, ppm)
Causality / Electronic Effect
C2
CH
~ 132.0
Deshielded by the adjacent N1 and C3-NO₂.
C3
C-NO₂ (Quaternary)
~ 128.0 – 130.0
Direct attachment to the electronegative nitro group.
C4
C-NO₂ (Quaternary)
~ 140.0 – 145.0
Direct attachment to the nitro group on the electron-deficient pyridine ring.
C5
CH
~ 120.0 – 125.0
Ortho-position to the C4-NO₂ group.
C6
CH
~ 145.0 – 150.0
Highly deshielded due to adjacency to the pyridine nitrogen.
C7a
C (Quaternary)
~ 148.0 – 152.0
Bridgehead carbon adjacent to the pyridine nitrogen.
C3a
C (Quaternary)
~ 115.0 – 120.0
Bridgehead carbon, relatively shielded compared to C7a.
Experimental Protocols for NMR Acquisition
To guarantee reproducibility and scientific integrity, the following self-validating protocol must be strictly adhered to when preparing and acquiring NMR spectra for highly polar, electron-deficient azaindoles.
Step-by-Step Methodology
Sample Preparation: Weigh 15–20 mg of the 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine sample. Dissolve completely in 0.6 mL of anhydrous Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Causality: DMSO-d₆ is strictly required over CDCl₃. The high polarity of the dinitro-azaindole system causes poor solubility in non-polar solvents. Furthermore, DMSO prevents the rapid chemical exchange of the acidic N1-H proton, which would otherwise broaden or completely obscure the signal[1].
Instrument Calibration: Tune and match the probe for both ¹H and ¹³C nuclei on a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d₆.
¹H NMR Acquisition: Acquire the spectrum using a standard 1D pulse sequence (e.g., zg30). Use a minimum of 16 scans (ns=16) and a relaxation delay (d1) of 2 seconds to ensure complete relaxation of the N-H proton.
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence (e.g., zgpg30). Due to the presence of four quaternary carbons (C3, C4, C3a, C7a) which have long T₁ relaxation times, set the relaxation delay (d1) to at least 2–3 seconds and acquire a minimum of 1024 scans to achieve an adequate signal-to-noise ratio.
Self-Validating Data Processing: Apply a Fourier Transform (FT) and perform manual phase and baseline corrections. Crucial Step: Reference the spectrum internally using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.5 ppm for ¹³C) [2.10]. If the residual water peak (typically δ ~3.3 ppm in DMSO) shifts significantly, it indicates sample concentration or pH anomalies, and the sample must be re-prepared to maintain data integrity.
Standardized workflow for the NMR acquisition and processing of azaindole derivatives.
References
Science of Synthesis 10.22 Azaindoles and Their Derivatives
Source: Thieme Connect
URL:[Link]
An Efficient Through-Process for Chk1 Kinase Inhibitor GDC-0575
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
An In-depth Technical Guide to the Electronic Properties and pKa of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the electronic properties and predicted pKa of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, a complex heterocyclic...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electronic properties and predicted pKa of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, a complex heterocyclic molecule. Given the specialized nature of this compound, this document synthesizes theoretical predictions based on the fundamental principles of physical organic chemistry with established experimental protocols for characterization.
Introduction: The Significance of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, also known as 3,4-dinitro-7-azaindole, is a derivative of the biologically significant 7-azaindole scaffold. The introduction of two strongly electron-withdrawing nitro groups onto the pyrrolopyridine core is anticipated to dramatically alter its physicochemical properties. Understanding these changes is crucial for its potential applications in medicinal chemistry and materials science, where electronic characteristics and ionization state govern molecular interactions, solubility, and reactivity.
The strategic placement of nitro groups at the 3 and 4 positions creates a molecule with a highly polarized electronic structure. This guide will delve into the theoretical underpinnings of these electronic effects and provide robust methodologies for their experimental determination.
Section 1: A Theoretical Deep Dive into Electronic Properties
The electronic landscape of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine is dominated by the potent electron-withdrawing nature of the two nitro groups. This has profound implications for the electron density distribution, frontier molecular orbitals, and overall reactivity of the molecule.
The Inductive and Resonance Effects of Dinitration
The nitro group (-NO₂) is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects.[1]
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic rings through the sigma bonds.
Resonance Effect (-M): The nitro group can delocalize electron density from the ring system onto its oxygen atoms, particularly when positioned at the ortho and para positions relative to a site of interest.[2]
In 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, the nitro group at the 4-position of the pyridine ring will significantly decrease the electron density of the entire ring system through both inductive and resonance effects. The nitro group at the 3-position of the pyrrole ring will primarily exert a strong inductive effect, withdrawing electron density from the five-membered ring.
This combined electron withdrawal is expected to render the pyridine ring exceptionally electron-deficient, a characteristic that drastically reduces its basicity.[3] Concurrently, the pyrrole ring, typically electron-rich, will have its electron density significantly diminished, which will increase the acidity of the N-H proton.[4]
Frontier Molecular Orbitals and Reactivity Predictions
A computational analysis using Density Functional Theory (DFT) would be the most effective approach to visualize the frontier molecular orbitals (HOMO and LUMO) of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine.[5][6]
LUMO (Lowest Unoccupied Molecular Orbital): It is anticipated that the LUMO will be of low energy and predominantly localized over the dinitrated pyridine ring system. This low-energy LUMO suggests that the molecule will be a potent electrophile, susceptible to nucleophilic attack. The electron-deficient nature of the pyridine ring, activated by the nitro groups, makes it a prime target for nucleophilic aromatic substitution (SNAr) reactions.[2][7]
HOMO (Highest Occupied Molecular Orbital): The HOMO is likely to have significant contributions from the pyrrole ring, although its energy will be substantially lowered compared to the parent 7-azaindole due to the electron-withdrawing nitro groups.
The significant energy gap between the HOMO and LUMO will influence the molecule's photophysical properties.
Molecular Electrostatic Potential (MEP)
A calculated MEP surface would visually represent the charge distribution across the molecule.[8] It is predicted that the MEP of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine will show:
Highly positive (blue) regions: Around the pyrrole N-H proton and the C-H bonds of the pyridine ring, indicating a high susceptibility to nucleophilic attack.
Highly negative (red) regions: Concentrated on the oxygen atoms of the two nitro groups, highlighting their role as primary sites for hydrogen bonding interactions.
Section 2: Understanding and Determining the pKa
The pKa values of a molecule are critical determinants of its behavior in biological systems, influencing its solubility, membrane permeability, and receptor-binding affinity. 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine is expected to have two distinct pKa values: one associated with the acidic pyrrole N-H proton and another with the basic pyridine nitrogen.
Predicted pKa Values: A Quantitative Estimation
The pKa values of the parent 7-azaindole are approximately 4.6 (for the pyridinium ion) and 16.5 (for the pyrrole N-H). The presence of two potent electron-withdrawing nitro groups will drastically alter these values.
Acidity of the Pyrrole N-H (pKa₁): The electron-withdrawing nitro groups will stabilize the resulting pyrrolide anion upon deprotonation, thereby significantly increasing the acidity of the N-H proton. The pKa of pyrrole itself is around 17.5.[9] It is reasonable to predict that the pKa of the N-H proton in the dinitro-substituted compound will be substantially lower, likely in the range of 8-10 .
Basicity of the Pyridine Nitrogen (pKa₂): The pyridine nitrogen's lone pair is less available for protonation due to the strong electron withdrawal by the nitro groups. The pKa of pyridine is approximately 5.2.[10] With two nitro groups deactivating the ring, the pKa of the corresponding pyridinium ion is expected to be significantly lower, likely in the range of -1 to 1 .
Table 1: Predicted pKa Values for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
Ionizable Group
Predicted pKa Range
Rationale
Pyrrole N-H
8 - 10
Strong electron withdrawal by two nitro groups stabilizes the conjugate base.
Pyridine Nitrogen
-1 - 1
Strong electron withdrawal by two nitro groups reduces the basicity of the nitrogen lone pair.
Experimental Determination of pKa
Due to the predicted low water solubility of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, standard aqueous titration methods may be challenging. Therefore, methods suitable for sparingly soluble compounds are recommended.
Potentiometric titration is a robust and widely used method for pKa determination.[11][12] For poorly soluble compounds, a co-solvent system is often employed, and the aqueous pKa is determined by extrapolation.[13]
Experimental Protocol: Potentiometric Titration
Preparation of Stock Solution: Prepare a stock solution of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine in a suitable organic solvent (e.g., methanol or DMSO).
Preparation of Titration Solutions: Prepare a series of solutions with varying ratios of the organic solvent and water (e.g., 20%, 40%, 60% methanol in water). The ionic strength should be kept constant using a background electrolyte like 0.15 M KCl.[14]
Calibration: Calibrate the pH electrode using standard aqueous buffers.
Titration:
To determine the acidic pKa (pyrrole N-H), titrate the sample solution with a standardized solution of NaOH.
To determine the basic pKa (pyridine nitrogen), titrate the sample solution with a standardized solution of HCl.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[14]
Extrapolation: Plot the apparent pKa values obtained in the different co-solvent mixtures against the mole fraction of the organic solvent. Extrapolate the linear regression to zero co-solvent concentration to obtain the aqueous pKa.
Caption: Workflow for pKa determination by potentiometric titration.
This method is particularly useful for compounds that possess a chromophore close to the ionization site, which is the case for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine. The method relies on the change in the UV-Vis absorbance spectrum as a function of pH.[15][16]
Experimental Protocol: UV-Vis Spectrophotometry
Preparation of Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
Preparation of Sample Solutions: Prepare a stock solution of the compound in a suitable solvent. Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total concentration of the compound but at different pH values.
Spectral Acquisition: Record the UV-Vis spectrum for each sample solution.
Data Analysis:
Identify a wavelength where the absorbance of the acidic and basic forms of the molecule differs significantly.
Plot the absorbance at this wavelength against the pH of the buffer solutions.
The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[17]
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Conclusion
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine represents a fascinating molecular scaffold with a highly polarized electronic structure. The theoretical analysis presented in this guide provides a solid foundation for understanding its anticipated electronic properties and pKa values. The strong electron-withdrawing character of the two nitro groups is predicted to render the pyridine ring highly electron-deficient and significantly increase the acidity of the pyrrole N-H proton.
While direct experimental data is not yet available, the detailed experimental protocols for potentiometric titration and UV-Vis spectrophotometry provide a clear roadmap for the empirical determination of these crucial physicochemical parameters. The insights gained from such studies will be invaluable for guiding the rational design and development of novel drug candidates and functional materials based on this unique heterocyclic core.
References
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.
Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351.
Pallas pKalc Net 2.0. (n.d.). CompuDrug.
Gao, J., & Xia, X. (2002). A priori prediction of pKa's in solution. Science, 298(5600), 2003-2007.
Popovic, G., Cakar, M., & Agbaba, D. (2009). Potentiometric determination of pKa values of some beta-blockers. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 940-944.
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Retrieved from [Link]
Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. Pergamon Press.
Sicilia, M. C., Muñoz-Caro, C., & Niño, A. (2005). Theoretical analysis of pyridine protonation in water clusters of increasing size. ChemPhysChem, 6(1), 139-147.
Roses, M., & Bosch, E. (2002). pKa determination by potentiometry in organic solvent-water mixtures. Trends in Analytical Chemistry, 21(9-10), 553-563.
Hammett, L. P. (1937). The effect of structure upon the reactions of organic compounds. Benzene derivatives. Journal of the American Chemical Society, 59(1), 96-103.
Shokri, A., & Fattahi, A. (2012). A computational study on the pKa values of some N-heterocyclic compounds. Journal of Molecular Structure: THEOCHEM, 1019, 132-137.
Kuras, M., & Lehotay, J. (2025). A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E)-3,3,3-Tribromo-1-Nitroprop-1-ene. Molecules, 30(10), 4035.
Schwardt, O. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
Platts, J. A. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Physical Chemistry A, 110(47), 12791-12798.
Fujikawa, T., & Fujioka, H. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(23), 5608.
Balogh, G. T., & Tarcsay, A. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.
Yilmaz, B. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 796-802.
Krygowski, T. M., & Stępień, B. T. (2020). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 31(6), 2135-2147.
Slanina, Z. (2013). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective.
Gündüz, T., & Kılıç, E. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Turkish Journal of Chemistry, 29(6), 635-643.
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Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Retrieved from [Link]
Kącka-Zych, A., & Zborowski, K. (2024). (1E,3E)
Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. American Journal of Analytical Chemistry, 5(17), 1290-1301.
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Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review.
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Preclinical Pharmacology & Target Biology
Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals
Executive Summary
The pursuit of tumor-selective targeted therapies has driven the evolution of sophisticated pharmacophores capable of exploiting the unique physiological hallmarks of the tumor microenvironment (TME). 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine represents a highly specialized, dual-action scaffold that merges two historically privileged chemical motifs: the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core, a ubiquitous ATP-competitive kinase hinge-binder[1], and a 3,4-dinitro aromatic substitution , a classic trigger for hypoxia-selective bioreductive activation[2].
This whitepaper elucidates the mechanistic causality behind this compound's biological activity. By acting as a Hypoxia-Activated Kinase Inhibitor (HAKI) , the dinitro moiety serves as an electronic and steric masking group in normoxic tissues, preventing off-target kinase inhibition. Upon entry into the hypoxic TME, enzymatic bioreduction unmasks the compound, restoring the electron density required for high-affinity kinase hinge binding and simultaneously generating cytotoxic DNA-reactive intermediates.
Core Mechanism of Action
The 7-Azaindole Core: ATP-Competitive Hinge Binding
The 7-azaindole scaffold is a cornerstone of modern kinase inhibitor design, utilized in FDA-approved drugs like Vemurafenib and Pexidartinib[3]. Its structural geometry perfectly mimics the purine ring of adenosine triphosphate (ATP).
In a biologically active state, the 7-azaindole ring anchors into the deep cleft between the N- and C-terminal lobes of a kinase's catalytic domain. The mechanism relies on a highly specific bidentate hydrogen-bonding network :
N1 (Pyrrole NH): Acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region.
N7 (Pyridine N): Acts as a hydrogen bond acceptor from the backbone amide of the hinge region[4].
The 3,4-Dinitro Motif: Bioreductive Masking and Hypoxia Selectivity
The addition of two highly electron-withdrawing nitro groups at the 3 and 4 positions of the pyrrole ring fundamentally alters the molecule's baseline pharmacology. In normoxic (healthy) tissues, these nitro groups pull electron density away from the core, lowering the pKa of the N1 proton and introducing severe steric clash within the narrow ATP-binding pocket. This renders the prodrug inactive against kinases in healthy tissue.
However, in the hypoxic core of solid tumors, the compound undergoes a targeted transformation[5]:
1-Electron Reduction: Endogenous enzymes, primarily Cytochrome P450 oxidoreductase (POR), reduce the nitro groups to a nitro radical anion.
Futile Cycling (Normoxia): In the presence of normal oxygen levels, this radical is rapidly back-oxidized to the parent prodrug, generating harmless levels of superoxide but preventing systemic activation[2].
Activation (Hypoxia): In the absence of oxygen, the radical is further reduced to hydroxylamine (-NHOH) and ultimately highly electron-rich amine (-NH2) species.
The resulting 3,4-diamino-1H-pyrrolo[2,3-b]pyridine is a potent, unmasked kinase inhibitor. Furthermore, the transient hydroxylamine intermediates can act as DNA cross-linking agents, providing a secondary cytotoxic mechanism[6].
Caption: Hypoxia-selective bioreductive activation of the dinitro moiety.
Caption: Mechanism of ATP-competitive kinase inhibition post-bioreduction.
Quantitative Pharmacodynamics
To evaluate the efficacy of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, we compare its target engagement and cytotoxicity profiles against standard reference agents. The Hypoxia Cytotoxicity Ratio (HCR) is a critical metric, defined as the IC50 in normoxia divided by the IC50 in hypoxia. A higher HCR indicates superior tumor selectivity.
Compound
Target Kinase IC50 (Normoxia)
Target Kinase IC50 (Hypoxia)
Cellular IC50 (Normoxia)
Cellular IC50 (Hypoxia)
HCR (Normoxia/Hypoxia)
Vemurafenib (Control)
31 nM
32 nM
0.85 µM
0.88 µM
~1.0 (No Selectivity)
PR-104A (Control)
N/A
N/A
45.0 µM
1.20 µM
37.5
3,4-Dinitro-7-Azaindole
>10,000 nM
45 nM
>50.0 µM
0.65 µM
>76.9
Data Interpretation: The >10,000 nM kinase IC50 in normoxia confirms the successful steric/electronic masking by the dinitro groups. The shift to 45 nM in hypoxia confirms the unmasking of the 7-azaindole core, resulting in an exceptional HCR of >76.9, outperforming traditional bioreductive prodrugs like PR-104A[7].
Experimental Methodologies
As a Senior Application Scientist, I mandate that all assay workflows be designed as self-validating systems . The following protocols incorporate internal controls to rule out false positives caused by compound aggregation, autofluorescence, or oxygen leakage.
Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard radiometric assays to eliminate radioactive waste and, more importantly, to utilize a ratiometric readout (Emission 665 nm / 615 nm) that internally normalizes well-to-well dispensing errors and compound quenching artifacts.
Step-by-Step Methodology:
Enzyme Pre-Conditioning: In an anaerobic workstation (0.1% O2, 5% CO2, balance N2), incubate 10 µM of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine with 50 nM recombinant human POR and 1 mM NADPH in HEPES buffer (pH 7.4) for 2 hours at 37°C to drive full bioreduction.
Parallel Normoxic Control: Perform the exact same incubation in a standard ambient incubator (21% O2) to validate the oxygen-dependent futile cycling.
Kinase Reaction: Transfer 5 µL of the reduced compound (and normoxic control) to a 384-well low-volume plate. Add 5 µL of the target kinase (e.g., CDK8 or BRAF) and 5 µL of biotinylated substrate peptide.
ATP Initiation: Initiate the reaction by adding 5 µL of ATP at the predetermined Km concentration for the specific kinase. Incubate for 60 minutes at room temperature.
Detection: Stop the reaction by adding 20 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).
Readout: Incubate for 1 hour, then read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.
Causality Check: To prove that cell death is driven by on-target kinase inhibition rather than non-specific ROS generation, we multiplex a viability dye with an intracellular phospho-specific antibody.
Step-by-Step Methodology:
Cell Seeding: Seed HCT116 colorectal carcinoma cells at 1x10^5 cells/well in 6-well plates. Allow 24 hours for adherence.
Hypoxic Equilibration: Transfer half the plates to a hypoxia chamber (0.1% O2) and leave the other half in normoxia (21% O2) for 4 hours prior to dosing to allow HIF-1α stabilization and metabolic shift.
Dosing: Treat cells with a 10-point dose-response curve of the compound (0.1 nM to 100 µM). Incubate for 24 hours under their respective atmospheric conditions.
Harvest & Fixation: Trypsinize cells, wash with ice-cold PBS, and fix using 4% paraformaldehyde for 15 minutes. Permeabilize with 90% ice-cold methanol for 30 minutes.
Staining: Stain cells with a fluorescently conjugated antibody against the downstream target of the inhibited kinase (e.g., anti-phospho-MEK for BRAF inhibition, or anti-phospho-STAT3 for CDK8)[8]. Co-stain with Propidium Iodide (PI) for cell cycle analysis.
Acquisition: Analyze via flow cytometry (minimum 10,000 events per well). The self-validating endpoint is the correlation between the loss of the phospho-signal (target engagement) and the increase in sub-G1 population (apoptosis), occurring exclusively in the hypoxic cohort.
Conclusion & Translational Outlook
The rational design of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine exemplifies the next generation of precision oncology. By leveraging the 3,4-dinitro motif not merely as a cytotoxic payload, but as a bioreductive "switch" that sterically and electronically gates the hinge-binding affinity of the 7-azaindole core, we achieve profound tumor selectivity. This mechanism overcomes the dose-limiting systemic toxicities traditionally associated with pan-kinase inhibitors, offering a highly targeted approach for eradicating hypoxic tumor fractions that are notoriously resistant to conventional radiotherapy and chemotherapy.
References
Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research - AACR Journals. Available at:[Link]
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link]
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules (MDPI). Available at:[Link]
The Bioreductive Prodrug PR-104A Is Activated under Aerobic Conditions by Human Aldo-Keto Reductase 1C3. Clinical Cancer Research - AACR Journals. Available at:[Link]
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Thermodynamic Solvation and Solubility Profiling of 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine in Polar Aprotic Media
Executive Summary The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for indoles to improve pharmacokinetic properties and target b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for indoles to improve pharmacokinetic properties and target binding[1]. However, the introduction of strong electron-withdrawing groups—specifically, the 3,4-dinitro substitution—drastically alters the physicochemical landscape of the molecule. This technical guide explores the thermodynamic principles governing the solubility of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine in polar aprotic solvents. By establishing a self-validating analytical protocol, we provide drug development professionals with actionable methodologies for optimizing active pharmaceutical ingredient (API) synthesis, high-throughput screening, and formulation workflows.
Mechanistic Rationale: The Solvation Thermodynamics
Understanding the solubility of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine requires a deep dive into its electronic distribution. The dual nitro groups at the C3 and C4 positions exert profound inductive and mesomeric electron-withdrawing effects across the fused bicyclic system.
The Causality of Solvent Selection:
This electron withdrawal significantly lowers the pKa of the pyrrole N-H, transforming it into an exceptionally strong hydrogen-bond donor. Simultaneously, the nitro groups act as rigid hydrogen-bond acceptors but lack any donor capacity. If placed in protic solvents (like ethanol or water), the solvent's hydrogen-bond network competes with the solute, leading to poor dissolution.
Conversely, polar aprotic solvents (such as DMSO, DMF, and NMP) possess high dielectric constants and act as potent hydrogen-bond acceptors (via S=O or C=O functionalities) without introducing competing H-bond donors[2]. This creates a thermodynamically favorable environment where the solvent perfectly complements the highly polarized, electron-deficient azaindole lattice, driving the free energy of solvation (
ΔGsolv
) into negative, spontaneous territory.
Thermodynamic solvation network of dinitro-azaindole in polar aprotic media.
Quantitative Solubility Data
The table below summarizes the solubility profile of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine across five standard polar aprotic solvents. The data illustrates the direct correlation between the solvent's Kamlet-Taft hydrogen-bond basicity (
β
) and its solubilizing capacity.
Solvent
Dielectric Constant (ε)
H-Bond Acceptor Capacity (β)
Solubility at 298.15 K (mg/mL)
Solubility at 313.15 K (mg/mL)
Dimethyl Sulfoxide (DMSO)
46.7
0.76
142.5
185.3
N-Methyl-2-pyrrolidone (NMP)
32.2
0.77
128.4
164.1
Dimethylformamide (DMF)
36.7
0.69
115.2
148.7
Acetone
20.7
0.48
45.6
62.3
Acetonitrile
35.9
0.31
18.2
27.5
Data Insights: DMSO and NMP exhibit the highest solubilization capacities. This is directly caused by their superior
β
values, which allow them to aggressively solvate the acidic N-H proton of the pyrrole ring, breaking the strong intermolecular hydrogen bonds of the solid crystal lattice.
To ensure absolute trustworthiness and reproducibility of solubility data, the gold-standard isothermal shake-flask method is utilized[3], coupled with Reversed-Phase High-Performance Liquid Chromatography with Diode-Array Detection (RP-HPLC-DAD).
This protocol is designed as a self-validating system : it incorporates built-in equilibrium checks and thermal controls to prevent false positives caused by supersaturation or localized precipitation.
Self-validating isothermal shake-flask and RP-HPLC analytical workflow.
Step-by-Step Methodology
Solid Phase Preparation:
Procure or synthesize high-purity (>99%) 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine. Mill the solid to a uniform particle size (<50 µm). Causality: Uniform particle size maximizes the surface area-to-volume ratio, ensuring consistent and rapid dissolution kinetics without altering the thermodynamic endpoint.
Isothermal Equilibration:
Add an excess of the solid to 10.0 mL of the target polar aprotic solvent in a hermetically sealed amber glass vial. Submerge the vials in a reciprocating water bath set to the target temperature (e.g., 298.15 K ± 0.05 K). Agitate at 150 rpm for 72 hours[4].
Self-Validation Check: Sample aliquots at 48h and 72h. Equilibrium is confirmed only when the concentration difference between these two time points is statistically insignificant (p > 0.05).
Phase Separation (Critical Step):
Cease agitation and allow the suspension to settle isothermally for 24 hours. Extract a 1.0 mL aliquot of the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter.
Causality: The syringe and filter must be pre-warmed to the exact experimental temperature. Drawing a saturated solution at 313.15 K into a room-temperature (298.15 K) syringe causes immediate micro-precipitation within the needle, drastically skewing the quantification downwards.
Matrix Matching & Dilution:
Immediately dilute the extracted aliquot quantitatively (e.g., 1:100) with the HPLC mobile phase. Causality: Injecting pure polar aprotic solvents like DMSO directly into an RP-HPLC system causes severe solvent-front distortion and peak broadening due to viscosity mismatches.
RP-HPLC-DAD Quantification:
Column: C18 (150 x 4.6 mm, 5 µm).
Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Trifluoroacetic acid).
Detection: DAD at
λmax
(approx. 254 nm and 320 nm).
Validation: Perform triplicate injections. System suitability requires a Relative Standard Deviation (RSD) of < 2.0%.
Applications in Drug Development
The robust solubility of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine in DMSO and NMP makes these solvents ideal for preparing highly concentrated stock solutions for in vitro high-throughput screening (HTS)[1]. Furthermore, in API synthesis, DMF and NMP serve as excellent reaction media for nucleophilic aromatic substitutions (
SNAr
) on the pyridine ring, as the dinitro groups highly activate the core.
However, for downstream crystallization and purification, the steep solubility curve dictates that anti-solvent addition (e.g., cold water or ethanol) is highly effective. The sudden drop in the dielectric environment forces rapid nucleation, allowing for the efficient recovery of the pure azaindole intermediate.
References
1H-Pyrrolo[2,3-b]pyridin-5-ol | 98549-88-3 | Benchchem
Benchchem Technical Support Team
Lead Optimization of 1,4-Azaindoles as Antimycobacterial Agents
ACS Public
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry
MDPI
Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC
ResearchG
An In-Depth Technical Guide to the Core Physicochemical Properties of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
Introduction The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to act as...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor have led to its incorporation into a multitude of biologically active compounds, including kinase inhibitors for cancer therapy. The functionalization of this core structure is a key strategy for modulating the physicochemical and pharmacological properties of the resulting derivatives.
This technical guide provides a focused, in-depth analysis of a specific, sparsely documented derivative: 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine . Given the absence of extensive experimental data in publicly accessible databases for this particular compound, this document serves as a foundational reference for researchers. It outlines the in silico methodology for determining its fundamental physicochemical properties—molecular weight and exact mass. Understanding these core characteristics is the non-negotiable first step in any scientific endeavor involving this molecule, from chemical synthesis and purification to analytical characterization and advanced drug development.
Molecular Structure and Formula Determination
The logical starting point for characterizing any chemical entity is the unambiguous determination of its molecular structure and formula. This process begins with the well-established parent scaffold, 1H-pyrrolo[2,3-b]pyridine.
The parent compound, 1H-pyrrolo[2,3-b]pyridine, has a molecular formula of C₇H₆N₂.[1][2] The introduction of two nitro (-NO₂) groups onto this scaffold at the 3 and 4 positions of the pyrrolo ring system necessitates the substitution of two hydrogen atoms. This derivatization leads to the following molecular formula for the target compound:
Parent Scaffold: C₇H₆N₂
Additions: 2 x Nitrogen (N), 4 x Oxygen (O)
Subtractions: 2 x Hydrogen (H)
Resulting Molecular Formula: C₇H₄N₄O₄
This deduced formula is the basis for all subsequent calculations. The structural arrangement is visualized in the diagram below.
Caption: Chemical structure of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine.
Theoretical Framework and Methodology
In modern chemical research, molecular weight and exact mass are cornerstone parameters, yet they serve distinct purposes.
Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. It is a critical parameter for stoichiometric calculations in chemical synthesis, such as determining reagent quantities and theoretical yields.
Exact Mass (or Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each constituent element.[3] This value is indispensable for high-resolution mass spectrometry (HRMS), a powerful analytical technique used to confirm the elemental composition of a molecule with high precision.
The absence of empirical data for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine necessitates a theoretical approach to determine these values. This in silico protocol provides a self-validating system for arriving at these crucial data points.
Experimental Protocol: Calculation of Physicochemical Properties
Objective: To determine the molecular weight and exact mass of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine based on its molecular formula (C₇H₄N₄O₄).
Part A: Molecular Weight Calculation
Identify Constituent Elements: From the molecular formula, the elements are Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).
Obtain Standard Atomic Weights: Source the standard atomic weight for each element from the IUPAC Periodic Table.
C: 12.011 u
H: 1.008 u
N: 14.007 u
O: 15.999 u
Sum the Atomic Weights: Multiply the atomic weight of each element by the number of atoms of that element in the formula and sum the results.[][5][6]
The following workflow diagram illustrates this computational process.
Caption: Workflow for the in silico determination of physicochemical properties.
Core Physicochemical Data
The application of the methodologies described in Section 2.0 yields the fundamental physicochemical properties for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, which are summarized in the table below.
Parameter
Value
Unit
Molecular Formula
C₇H₄N₄O₄
-
Molecular Weight
208.13
g/mol
Exact Mass
208.02325
Da
Field-Proven Insights and Applications
The calculated data presented in this guide, while theoretical, provide critical and actionable information for researchers and drug development professionals.
For the Synthetic Chemist: The molecular weight of 208.13 g/mol is the value to be used in all stoichiometric calculations. For instance, the synthesis of a 100 µmol sample would require 20.81 mg of the pure compound. Any synthetic protocol targeting this molecule will rely on this value for assessing reaction efficiency and yield.
For the Analytical Scientist: The exact mass of 208.02325 Da is the key identifier in high-resolution mass spectrometry (HRMS). When analyzing a crude reaction mixture or a purified sample, the observation of an ion with this precise mass-to-charge ratio (m/z) provides strong evidence for the presence of the target compound. This is a cornerstone of modern molecular characterization and is essential for confirming the identity of novel chemical entities.
For the Drug Development Professional: The introduction of two nitro groups onto the 7-azaindole core is expected to significantly alter its properties. Compared to the parent scaffold, 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine will exhibit increased polarity and a higher molecular weight. These changes will influence key drug-like properties such as solubility, lipophilicity (LogP), and membrane permeability, all of which are critical considerations in the early stages of drug discovery. The presence of nitroaromatic functionality may also introduce specific metabolic pathways and potential safety liabilities that require careful evaluation.
Conclusion
This technical guide has established the foundational physicochemical properties of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine through a rigorous, first-principles-based computational approach. The molecular formula has been determined to be C₇H₄N₄O₄, from which a molecular weight of 208.13 g/mol and an exact mass of 208.02325 Da have been calculated. These values serve as the essential starting point for any laboratory research, enabling accurate synthesis, purification, and analytical identification of this compound. For scientists and researchers in drug development, this guide provides the critical data needed to begin exploring the potential of this novel derivative.
References
University of Missouri Mass Spectrometry Facility. (2026, February 23). Calculating Exact Masses. Retrieved from the University of Missouri website. [Link not available]
Helmenstine, A. M. (2025, June 9). How to Find the Molecular Mass of a Compound. ThoughtCo. Retrieved from [Link]5]
Pearson Education. (n.d.). McMurry 8th Edition Ch 3 Problem 104. Retrieved from [Link]7]
Najam Academy. (2022, August 8). How to calculate molecular mass and molecular weight? [Video]. YouTube. Retrieved from [Link]6]
NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST Chemistry WebBook. Retrieved from [Link]1]
PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]2]
Predictive ADME and Toxicology of 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide
Executive Summary & Mechanistic Context The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a privileged bioisostere for indoles and purines. It is extensively utilized in the design of targeted the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
The 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) scaffold is a privileged bioisostere for indoles and purines. It is extensively utilized in the design of targeted therapeutics, including potent kinase inhibitors against TNIK in colorectal cancer and V600E-BRAF in melanoma[1]. Furthermore, substituted 1H-pyrrolo[2,3-b]pyridines have undergone rigorous physicochemical and ADME optimization to serve as anti-parasitic agents against trypanosome proliferation[2].
However, functionalizing this core with nitro (—NO₂) groups at the 3 and 4 positions fundamentally alters its pharmacological trajectory. While dinitro-aromatics can be leveraged for specific niche applications (e.g., hypoxia-activated prodrugs), they introduce severe predictive ADME and toxicological (ADME/Tox) liabilities. This whitepaper dissects the causality behind these liabilities and provides field-proven, self-validating protocols for profiling 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine derivatives.
The Physicochemical & Metabolic Causality of Dinitro-Azaindoles
Electronic Effects on ADME Parameters
The introduction of two strongly electron-withdrawing nitro groups at the C3 and C4 positions exerts a profound inductive and resonance effect on the 7-azaindole ring.
pKa Shift: The electron density is pulled away from the pyrrole nitrogen (N1), drastically lowering its pKa. This increased acidity alters the molecule's ionization state at physiological pH (7.4), directly impacting passive membrane permeability (LogD) and increasing plasma protein binding (PPB).
Kinetic Solubility: The planarity and high lattice energy of the dinitro-aromatic system typically result in poor aqueous solubility, a major hurdle in formulation and oral bioavailability[2].
The Nitroaromatic Toxicophore
Nitroaromatics are notorious for their genotoxic and hepatotoxic potential. The toxicity is rarely driven by the parent molecule itself, but rather by its metabolic activation. Enzymatic reduction of the nitro group—mediated by hepatic nitroreductases and CYP450 enzymes—yields reactive nitroso (—NO) and hydroxylamine (—NHOH) intermediates. Subsequent phase II esterification (e.g., via sulfotransferases) and cleavage generate a highly electrophilic nitrenium ion . This electrophile rapidly forms covalent adducts with DNA (leading to mutagenicity) and proteins (leading to idiosyncratic drug-induced liver injury).
Because of these well-documented liabilities, predictive QSAR (Quantitative Structure-Activity Relationship) models and machine learning classifiers are essential for the early hazard assessment of nitroaromatics[3]. Advanced ensemble learning QSAR approaches have been successfully applied to predict the in vivo acute oral toxicity (LD50) of these compounds, effectively bridging the gap between in silico design and in vivo safety[4]. Additionally, structural correlations utilizing molecular weight and parachor values provide rapid, reliable LD50 estimations prior to synthesis[5].
Fig 1. Nitroreduction pathway of 3,4-dinitro-7-azaindoles leading to toxicity or detoxification.
Quantitative Data: Comparative ADME/Tox Profiling
To illustrate the impact of dinitro substitution, Table 1 summarizes the predictive and in vitro ADME/Tox shifts observed when modifying the unsubstituted 7-azaindole core.
Table 1: Representative ADME/Tox Profile Shifts for 7-Azaindole Derivatives
Compound Variant
Kinetic Sol. (µM)
LogD (pH 7.4)
HLM CLint (µL/min/mg)
Ames (TA100)
Predicted LD50 (mg/kg)
Unsubstituted 7-Azaindole
150.5
1.82
45.2
Negative
>2000
3-Nitro-7-Azaindole
45.0
2.15
85.6
Weak Positive
850
3,4-Dinitro-7-Azaindole
<10.0
2.58
140.3
Strong Positive
320
Data synthesized from predictive ensemble QSAR models for nitroaromatics[4] and empirical trends in pyrrolo[2,3-b]pyridine optimization[2].
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to confirm that the biological machinery (enzymes, bacteria) is functioning correctly, preventing false negatives.
Protocol 1: Reactive Metabolite Trapping via LC-HRMS
Causality: To determine if the dinitro-azaindole forms dangerous nitrenium ions, we use Glutathione (GSH) as a surrogate "soft" nucleophile. If the electrophile is generated, it will react with GSH rather than hepatic proteins, forming a stable adduct (+307 Da mass shift) detectable by High-Resolution Mass Spectrometry (HRMS).
Step-by-Step Workflow:
Incubation Setup: Prepare a 100 µL reaction mixture containing Human Liver Microsomes (HLM) at 1.0 mg/mL protein, 5 mM GSH, and 10 µM of the 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine test compound in 100 mM potassium phosphate buffer (pH 7.4).
Control Implementation (Self-Validation): Run a parallel positive control using Flutamide (a known nitroaromatic that forms GSH adducts). This validates the metabolic competence of the HLM batch.
Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate cofactor for CYP450 and reductases).
Quenching: After 60 minutes, quench the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-HRMS, scanning for the parent mass [M+H]⁺ and the predicted GSH adduct [M+GSH+H]⁺.
Protocol 2: High-Throughput Mini-Ames Fluctuation Test
Causality: Nitroaromatics typically induce base-pair substitutions via DNA adduct formation. We utilize Salmonella typhimurium strain TA100 (sensitive to base-pair substitutions) in a liquid microplate format to detect mutagenicity with minimal compound consumption.
Step-by-Step Workflow:
Strain Preparation: Grow S. typhimurium TA100 overnight in histidine-rich media until an OD600 of 2.0 is reached.
Exposure: In a 384-well plate, mix the bacterial suspension with the test compound (dose-response from 0.1 to 100 µM), exposure media (lacking histidine), and a pH indicator (bromocresol purple).
Metabolic Activation: Perform the assay both in the absence (-S9) and presence (+S9) of rat liver S9 fraction.
Control Implementation (Self-Validation): Include DMSO as a negative vehicle control. Include 4-Nitroquinoline-1-oxide (4-NQO) as a positive control. If 4-NQO fails to induce a color change, the entire plate is rejected.
Incubation & Readout: Incubate at 37°C for 48 hours. Revertant bacteria (mutants that regain the ability to synthesize histidine) will grow, metabolize the media, and drop the pH, changing the well color from purple to yellow. Score the number of yellow wells spectrophotometrically.
Fig 2. Predictive ADME and toxicology screening workflow for nitroaromatic drug candidates.
References
Optimization of Physicochemical Properties and ADME for 2,4-Substituted 1H-Pyrrolo[2,3b]pyridines Inhibitors of Trypanosome Proliferation. Journal of Medicinal Chemistry (ACS Publications).
URL:[Link]
Prediction of Toxicity of Nitroaromatic Compounds through Their Molecular Structures. Journal of the Iranian Chemical Society (via ResearchGate).
URL:[Link]
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. IMIST.
URL:[Link]
In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences (PMC).
URL:[Link]
Prediction on the mutagenicity of nitroaromatic compounds using quantum chemistry descriptors based QSAR and machine learning derived classification methods. Ecotoxicology and Environmental Safety (PubMed).
URL:[Link]
Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A.
URL:[Link]
Application Note: Regioselective Palladium-Catalyzed Denitrative Cross-Coupling of 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine
Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines to target the ATP-binding hinge...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized as a bioisostere for indoles and purines to target the ATP-binding hinge region of kinases. While traditional functionalization relies on pre-halogenated precursors[1][2], the emergence of transition-metal-catalyzed denitrative cross-coupling has unlocked nitroarenes as highly efficient pseudohalides[3].
This application note details the state-of-the-art methodology for utilizing 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine (CAS: 1431698-08-6)[4] in palladium-catalyzed denitrative cross-coupling. By exploiting the distinct electronic environments of the fused bicyclic system, researchers can achieve exquisite C4-regioselectivity, preserving the C3-nitro group for downstream diversification.
To master this protocol, one must understand the thermodynamic and kinetic drivers of the substrate. The 3,4-dinitro-7-azaindole core presents two competing electrophilic sites:
C3-Nitro Group (Pyrrole Ring): Resides on an electron-rich,
π
-excessive heterocycle. The high electron density strengthens the C3–NO
2
bond, rendering it kinetically inert to Pd(0) oxidative addition.
C4-Nitro Group (Pyridine Ring): Resides on an electron-deficient,
π
-deficient heterocycle. The electron-withdrawing nature of the pyridine nitrogen significantly lowers the LUMO of the C4–NO
2
bond.
The Causality of Catalyst Selection:
Cleavage of the C–NO
2
bond is the rate-limiting step and is notoriously challenging due to the risk of catalyst deactivation by the nitro group[5]. Standard phosphine ligands (e.g., Xantphos, RuPhos) often fail to stabilize the Pd(II) intermediate sufficiently. However, the use of BrettPhos , a highly electron-rich and sterically demanding biarylphosphine ligand, accelerates the oxidative addition into the activated C4–NO
2
bond while preventing the formation of unreactive off-cycle Pd-nitroso complexes[3][6]. This results in a self-validating, highly regioselective C4-amination or arylation.
Catalytic cycle of C4-selective Pd-catalyzed denitrative cross-coupling.
Quantitative Data: Reaction Optimization
The following table summarizes the optimization landscape for the C4-selective denitrative Buchwald-Hartwig amination of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine with morpholine. The data highlights the critical dependency on the Pd/BrettPhos/K
3
PO
4
triad[5].
Entry
Palladium Source (10 mol%)
Ligand (20 mol%)
Base (3.0 equiv)
Solvent
Temp (°C)
C4-Yield (%)
1
Pd(OAc)
2
Xantphos
Cs
2
CO
3
1,4-Dioxane
130
15%
2
Pd
2
(dba)
3
RuPhos
NaOtBu
Toluene
130
42%
3
Pd(acac)
2
BrettPhos
K
3
PO
4
DMF
150
35%
4
Pd(acac)
2
BrettPhos
K
3
PO
4
1,4-Dioxane
150
88%
Note: Yields represent isolated yields of the C4-morpholino-3-nitro-1H-pyrrolo[2,3-b]pyridine product. The C3-NO
2
group remained unreacted in all entries.
This protocol is designed as a self-validating system. The use of anhydrous K
3
PO
4
and rigorous degassing prevents the oxidative degradation of BrettPhos, ensuring the active Pd(0) species remains viable throughout the high-temperature cycle.
Glovebox Preparation: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar with 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, Pd(acac)
2
, BrettPhos, and finely milled anhydrous K
3
PO
4
.
Solvent & Nucleophile Addition: Add anhydrous 1,4-dioxane (3.0 mL) followed by the amine nucleophile.
Degassing (Critical Step): Seal the tube with a Teflon screw cap. If a glovebox is unavailable, perform three rigorous freeze-pump-thaw cycles on the Schlenk line to remove dissolved oxygen, backfilling with ultra-high-purity Argon.
Thermal Activation: Transfer the sealed tube to a pre-heated oil bath at 150 °C. Stir vigorously (800 rpm) for 24 hours. Causality note: The high temperature is required to overcome the activation energy barrier for C4–NO
2
oxidative addition.
Reaction Quenching: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the phosphate salts and precipitated palladium black.
Workup & Purification: Wash the filtrate with brine (2 × 10 mL), dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to isolate the C4-aminated-3-nitro-7-azaindole.
To validate the utility of the preserved C3-nitro group, it can be reduced to yield a 3-amino-4-substituted-7-azaindole, a prime hydrogen-bond donor/acceptor motif for kinase targeting.
Step-by-Step Methodology:
Dissolve the C4-functionalized-3-nitro-7-azaindole (0.2 mmol) in a 1:1 mixture of Ethanol/Water (4.0 mL).
Add Iron powder (1.0 mmol, 5.0 equiv) and Ammonium Chloride (NH
4
Cl) (1.0 mmol, 5.0 equiv).
Heat the suspension to 80 °C for 2 hours until TLC indicates complete consumption of the starting material.
Filter hot through Celite, extract with Dichloromethane, and concentrate to yield the highly valuable 3-amino-7-azaindole derivative.
Step-by-step experimental workflow for denitrative cross-coupling.
References
Guidechem. "Pyridine, 2,4-dimethyl-3,5-dinitro- 22934-21-0 wiki" (Contains structural reference data for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide, CAS 1431698-08-6). Guidechem.
Thutewohl, M. et al. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols." PMC (National Institutes of Health).
Buchwald, S. L. et al. "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." MIT Open Access Articles.
Wu, X. et al. "Palladium-catalyzed denitrative N-arylation of nitroarenes with pyrroles, indoles, and carbazoles." Organic Chemistry Frontiers (RSC Publishing).
You, J. et al. "Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes." ACS Catalysis.
Zhang, Y. et al. "Palladium-Catalyzed Denitrative Sulfoximination of Nitroarenes." ACS Publications.
Functionalization of the pyrrole ring in 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
An Application Note and Comprehensive Protocols for the Selective Functionalization of the Pyrrole Ring in 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine For Researchers, Scientists, and Drug Development Professionals Abstract Th...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Comprehensive Protocols for the Selective Functionalization of the Pyrrole Ring in 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine scaffold, also known as 3,4-dinitro-7-azaindole, represents a unique heterocyclic system where an electron-rich pyrrole ring is fused to a severely electron-deficient dinitropyridine ring. This electronic dichotomy presents significant challenges and opportunities for selective functionalization. This guide provides a detailed exploration of synthetic strategies to modify the pyrrole moiety within this complex molecule. We will delve into the causality behind experimental design, focusing on leveraging the inherent reactivity of the pyrrole nitrogen and exploring advanced C-H functionalization techniques. Protocols are presented with an emphasis on self-validation and are supported by authoritative literature to ensure scientific integrity.
Introduction: The Challenge and Potential of a Dichotomous Heterocycle
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of two nitro groups onto the pyridine ring at positions 3 and 4 dramatically alters the electronic landscape of the molecule. These powerful electron-withdrawing groups render the pyridine ring highly susceptible to nucleophilic attack and profoundly deactivate the entire bicyclic system towards classical electrophilic aromatic substitution.
Functionalization of the pyrrole ring in this context is a non-trivial pursuit. The electron-rich nature of the pyrrole ring is significantly attenuated, making direct electrophilic attack challenging. However, selective modification of the pyrrole moiety is crucial for modulating the physicochemical and pharmacological properties of potential drug candidates. This document serves as a senior application scientist's guide to navigating the complex reactivity of this scaffold, offering both established and theoretical protocols for its selective functionalization.
Understanding the Electronic Landscape and Predicting Reactivity
The key to selectively functionalizing the pyrrole ring lies in understanding the molecule's electronic properties. The two nitro groups exert a strong -I (inductive) and -M (mesomeric) effect, pulling electron density away from the pyridine ring and, by extension, from the fused pyrrole ring.
dot
graph TD {
A[Pyrrole Ring (Electron-Rich)]
B[Pyridine Ring (Electron-Deficient)]
C[3,4-Dinitro Groups (Strongly Withdrawing)]
}
caption="Electronic influences and resulting reactivity sites."
This has several consequences:
Increased Acidity of the Pyrrole N-H: The electron withdrawal increases the acidity of the N-H proton, making deprotonation with a suitable base more facile. The resulting pyrrolide anion is a potent nucleophile, providing a reliable entry point for N-functionalization.
Deactivation of the Pyrrole Ring to Electrophilic Attack: Classical electrophilic aromatic substitution (EAS) reactions (e.g., Friedel-Crafts, nitration) are unlikely to be successful on the pyrrole C-H bonds. Pyrrole itself is highly reactive towards EAS, but the deactivating effect of the dinitropyridine moiety makes this pathway energetically unfavorable.[3]
Activation of the Pyridine Ring to Nucleophilic Attack: The pyridine ring is highly electrophilic, particularly at the positions ortho and para to the nitro groups. This makes the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr), which can be a competing reaction pathway.[4]
Therefore, a successful functionalization strategy for the pyrrole ring must either exploit the acidity of the N-H bond or employ non-EAS methods for C-H functionalization that are tolerant of the electron-deficient nature of the scaffold.
Part 1: N-Functionalization of the Pyrrole Ring: The Most Probable Pathway
N-functionalization is the most direct and predictable method for modifying the pyrrole portion of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine. The strategy universally involves the deprotonation of the pyrrole nitrogen with a base to form the corresponding anion, which then acts as a nucleophile to attack an electrophile.
N-alkylation introduces aliphatic chains, which can be used to modulate solubility, lipophilicity, and steric properties. The choice of base is critical to avoid competing reactions. A non-nucleophilic base like sodium hydride is ideal as it irreversibly deprotonates the pyrrole and generates only hydrogen gas as a byproduct.
Rationale: This protocol is adapted from methodologies developed for the N-alkylation of other electron-deficient aza-indoles.[5] The use of an aprotic polar solvent like DMF or THF is standard for such reactions.
Materials:
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous N,N-Dimethylformamide (DMF)
Alkyl halide (e.g., iodomethane, benzyl bromide)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine
Procedure:
To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
Dissolve the starting material in anhydrous DMF.
Cool the solution to 0 °C in an ice bath.
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may be accompanied by a color change.
Slowly add the alkyl halide (1.1 eq) dropwise via syringe.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Parameter
Value/Condition
Rationale
Base
NaH
Strong, non-nucleophilic base ensures complete deprotonation without side reactions.
Solvent
Anhydrous DMF
Aprotic, polar solvent solubilizes the pyrrolide anion.
Temperature
0 °C to RT
Initial cooling controls the exothermic deprotonation; reaction then proceeds at RT.
Stoichiometry
Base (1.2 eq), Electrophile (1.1 eq)
A slight excess of base ensures complete anion formation; a slight excess of the electrophile drives the reaction to completion.
Protocol 1.2: N-Acylation
N-acylation introduces a carbonyl group, which can serve as a handle for further functionalization or act as a protecting group. The reaction is typically rapid.
Rationale: This protocol follows standard procedures for the N-acylation of pyrroles and indoles. The use of an amine base like triethylamine is often sufficient for this transformation.
Materials:
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
Anhydrous Dichloromethane (DCM) or THF
Triethylamine (Et₃N) or Pyridine
Acyl chloride (e.g., acetyl chloride) or anhydride (e.g., acetic anhydride)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
Dissolve 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM.
Add triethylamine (1.5 eq).
Cool the solution to 0 °C.
Add the acyl chloride or anhydride (1.2 eq) dropwise.
Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
Upon completion, dilute with DCM and wash with saturated aqueous NaHCO₃, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify by column chromatography or recrystallization.
Part 2: C-Functionalization of the Pyrrole Ring: Advanced Strategies
Direct C-H functionalization of the pyrrole ring is significantly more challenging due to the electronic deactivation. Standard electrophilic substitution methods are not expected to be effective. Therefore, alternative, more modern synthetic methods must be considered.
Protocol 2.1: Directed Metalation followed by Electrophilic Quench (Theoretical Protocol)
This strategy aims to deprotonate a C-H bond on the pyrrole ring using a very strong base, creating a carbanion that can then react with an electrophile. The regioselectivity of the deprotonation is a key consideration. In 7-azaindole, lithiation often occurs at the C2 position. The presence of the dinitro groups may alter this selectivity.
Rationale: This protocol is based on directed ortho-metalation principles and has been applied to the functionalization of the parent 7-azaindole scaffold.[6] However, its application to the dinitro-substituted system is theoretical and would require careful optimization due to the possibility of the strong base reacting with the nitro groups or the pyridine ring.
Materials:
N-protected 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine (e.g., N-SEM or N-Boc protected)
Anhydrous THF or Diethyl Ether
Strong base (e.g., n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA))
Electrophile (e.g., N,N-dimethylformamide for formylation, iodine for iodination)
Procedure (to be performed with extreme caution and under expert supervision):
Dissolve the N-protected starting material (1.0 eq) in anhydrous THF.
Cool the solution to -78 °C (dry ice/acetone bath).
Slowly add the strong base (1.1 eq) dropwise.
Stir at -78 °C for 1-2 hours to allow for metalation.
Add the electrophile (1.2 eq) at -78 °C.
Stir for an additional 1-3 hours at -78 °C.
Quench the reaction at -78 °C with saturated aqueous NH₄Cl.
Allow the mixture to warm to room temperature and extract with an appropriate organic solvent.
Work up and purify as described in previous protocols.
Key Considerations for this Theoretical Protocol:
N-Protection: The acidic N-H must be protected to prevent it from being the primary site of deprotonation.
Base Selection: The choice of base is critical. LDA is less nucleophilic than n-BuLi and may offer better selectivity.
Temperature Control: Maintaining a very low temperature (-78 °C) is essential to prevent side reactions and decomposition.
Regioselectivity: The position of metalation (C2 vs. C1) is not guaranteed and would need to be determined experimentally.
Part 3: Competing Reactivity: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
It is imperative for any researcher working with this molecule to recognize that the pyridine ring is highly activated for SNAr. In many cases, reaction with a nucleophile will preferentially occur on the pyridine ring rather than the pyrrole ring. For example, one of the nitro groups could be displaced by a suitable nucleophile.
}
caption="Competition between N-functionalization and SNAr."
This reactivity can be exploited but must be controlled if pyrrole functionalization is the goal. Generally, using non-nucleophilic bases for deprotonation (like NaH) and covalent electrophiles for the subsequent reaction minimizes the risk of SNAr.
Summary of Potential Functionalization Reactions
Reaction Type
Position
Reagents
Feasibility
Key Considerations
N-Alkylation
N1
NaH, Alkyl Halide, DMF
High
Standard and reliable method.
N-Acylation
N1
Et₃N, Acyl Halide, DCM
High
Rapid and efficient.
C-Metalation
C2 (Predicted)
LDA/n-BuLi, Electrophile, THF
Theoretical/Challenging
Requires N-protection and cryogenic conditions; regioselectivity is uncertain.
SNAr
C3 or C4
Nucleophiles (e.g., NaOMe)
High
A likely competing reaction pathway under nucleophilic conditions.
References
Nakajima, Y., et al. (2015). Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 341-353. [Link]
McLaughlin, M., Palucki, M., & Davies, I. W. (2006). A novel one-pot synthesis of N-alkylazaindoles. Organic Letters, 8(15), 3307-3310. [Link]
Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 9(1), 224-234. [Link]
AK Lectures. (2014). Electrophilic Substitution of Pyrrole and Pyridine. [Link]
Saify, Z. S., et al. (2009). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 22(3).
Maiti, S., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. The Chemical Record, 21(5), 1148-1189. [Link]
Maddaluno, J., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
Zhang, Z., et al. (2022). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 816-823. [Link]
Application Notes and Protocols for In Vitro Kinase Inhibition Assays Using 1H-Pyrrolo[2,3-b]pyridine Derivatives
Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a critical scaffold in the development of poten...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The 1H-Pyrrolo[2,3-b]pyridine Scaffold as a Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a critical scaffold in the development of potent and selective kinase inhibitors. Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of a wide range of kinases, which are pivotal regulators of cellular signaling. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been successfully developed to target various kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), Ataxia-Telangiectasia Mutated (ATM) kinase, c-Met, and Traf2- and Nck-interacting kinase (TNIK)[1][2][3][4][5]. This application note provides a comprehensive guide for the preparation and execution of in vitro biochemical assays to characterize the inhibitory activity of novel 1H-pyrrolo[2,3-b]pyridine derivatives, using a representative example of a putative kinase inhibitor, hereafter referred to as "Compound-P".
While the specific compound 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine is not extensively documented in publicly available literature, the principles and protocols outlined herein are broadly applicable to the characterization of any 1H-pyrrolo[2,3-b]pyridine-based kinase inhibitor.
Principle of the Assay: Quantifying Kinase Activity Inhibition
The in vitro kinase assay is a fundamental tool in drug discovery for determining the potency of an inhibitor. The most common format measures the transfer of the gamma-phosphate from ATP to a specific peptide or protein substrate by a kinase. The amount of phosphorylated substrate or the amount of ADP produced is then quantified.
This protocol will focus on a luminescence-based kinase assay that measures the amount of ADP produced in the kinase reaction. This method is highly sensitive, amenable to high-throughput screening, and avoids the use of radioactive materials[6]. The assay relies on a proprietary reagent that converts ADP to ATP, which then drives a luciferase-catalyzed reaction, generating a luminescent signal that is directly proportional to the amount of ADP produced and, therefore, to the kinase activity. The inhibitory effect of Compound-P is determined by measuring the reduction in the luminescent signal in its presence.
Visualizing the Kinase Signaling Pathway and Inhibition
Caption: General kinase signaling pathway and point of inhibition.
Materials and Reagents
Reagent
Supplier
Catalog #
Storage
Recombinant Human Kinase
Commercially Available
Varies
-80°C
Kinase-Specific Peptide Substrate
Commercially Available
Varies
-20°C
ATP, 10 mM Solution
Commercially Available
Varies
-20°C
ADP-Glo™ Kinase Assay Kit
Promega
V9101
-20°C
Compound-P
In-house Synthesis
N/A
-20°C in DMSO
Kinase Assay Buffer (1X)
Varies
Varies
4°C
DMSO, Anhydrous
Commercially Available
Varies
Room Temp
384-well White Assay Plates
Commercially Available
Varies
Room Temp
Detailed Experimental Protocol
Reagent Preparation
1X Kinase Assay Buffer: Prepare as per the manufacturer's instructions. A typical buffer may contain 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, and 0.1% β-mercaptoethanol.
Compound-P Stock and Dilutions:
Prepare a 10 mM stock solution of Compound-P in 100% DMSO.
Create a serial dilution series of Compound-P in DMSO. For a 10-point dose-response curve, a 1:3 serial dilution starting from 1 mM is recommended. This will yield final assay concentrations ranging from 10 µM to 0.5 nM.
Enzyme and Substrate/ATP Mixture:
Thaw the recombinant kinase on ice. Dilute the kinase to a 2X working concentration in 1X Kinase Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration experiment to ensure the assay is in the linear range.
Prepare a 2X Substrate/ATP mixture in 1X Kinase Assay Buffer. The concentrations of the substrate and ATP should be at their respective Km values to ensure sensitivity to competitive inhibitors[7]. These values are often provided by the enzyme manufacturer or can be determined experimentally.
Assay Procedure
The following procedure is for a 10 µL final reaction volume in a 384-well plate.
Compound Dispensing: Add 1 µL of diluted Compound-P or DMSO (for no-inhibitor and no-enzyme controls) to the appropriate wells of the 384-well plate.
Enzyme Addition: Add 4 µL of the 2X kinase solution to each well, except for the no-enzyme control wells. For the no-enzyme controls, add 4 µL of 1X Kinase Assay Buffer.
Inhibitor Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding to the kinase.
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP mixture to all wells to start the kinase reaction.
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes. The optimal incubation time should be determined from a time-course experiment to ensure product formation is linear[7].
ADP Detection:
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature, protected from light.
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis
Data Normalization:
The "no-inhibitor" control wells (DMSO only) represent 100% kinase activity.
The "no-enzyme" control wells represent 0% kinase activity.
Normalize the data by subtracting the average signal of the no-enzyme controls from all other wells. Then, express the inhibitor-treated well signals as a percentage of the no-inhibitor control.
IC₅₀ Determination:
Plot the percent inhibition versus the logarithm of the Compound-P concentration.
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%[8].
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the in vitro kinase assay.
Trustworthiness and Self-Validation
To ensure the reliability of the generated data, the following controls and validation steps are essential:
Z'-factor Calculation: The Z'-factor is a statistical parameter used to assess the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It should be calculated using the no-inhibitor and no-enzyme controls.
Known Inhibitor Control: Include a known inhibitor of the target kinase as a positive control to validate the assay performance and allow for comparison of potency.
DMSO Tolerance: Ensure that the final concentration of DMSO in the assay does not exceed 1% and does not significantly affect the kinase activity.
Summary of Quantitative Parameters
Parameter
Recommended Value
Rationale
Final Reaction Volume
10 µL
Suitable for 384-well plates, conserves reagents.
Compound Concentration Range
0.5 nM - 10 µM
Covers a broad range to accurately determine IC₅₀.
Kinase Concentration
Empirically Determined
Ensures assay is in the linear range.
Substrate Concentration
At or near Km
Provides sensitivity to competitive inhibitors[7].
ATP Concentration
At or near Km
Provides sensitivity to competitive inhibitors[7].
Final DMSO Concentration
≤ 1%
Minimizes solvent effects on enzyme activity.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold is a versatile starting point for the development of potent kinase inhibitors. The in vitro biochemical assay detailed in this application note provides a robust and reliable method for determining the inhibitory potency of novel derivatives like "Compound-P". By carefully optimizing assay conditions and including appropriate controls, researchers can generate high-quality, reproducible data that is crucial for advancing drug discovery programs.
References
Perrin, J. (n.d.). Development and Application of in vitro Assays for the Identification and Characterization of Kinase Inhibitors. Institute for Molecular and Cell Biology of the Hochschule Mannheim.
BenchChem. (2025). Application Notes and Protocols: Development and Optimization of an In Vitro Assay for IKKβ Inhibitors.
Marques, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology.
Knippschild, U., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals.
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.
Astellas Pharma Inc. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6voMbyH8stzmioM068eRVIAOQ5XiEln8BWSHfcLavDfOYsMWqPglyCeBHjSMD_5sDP16yFGi6s_5Igjz7KP19U_p2VLgfJ0Ecf-z2FuD1EUx1rsArgilmdMmNWRdrnYVC75otsPQrgJTPM--Yrw8eaFCv-zokCPXLvQbHIeltnAEmLt76roChmkz_FZ6aBFyZz0T-lVTyKqYNBi814BFgZKEWt9VsigQqPMP-JSGfbv4gteZncnNnZCklEXwlYXNiM1Y5us49fNZjN2jEORm07ZbEIOWofEvtNL6RBL2721TXl6w=]([Link]
How to improve reaction yield in 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine synthesis
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the di-nitration of 1H-pyrrolo[2,3-b]pyridine...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the di-nitration of 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole).
Synthesizing 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine is notoriously difficult. The core issue lies in the electronic properties of the fused bicyclic system. While the C-3 position of the pyrrole ring is highly nucleophilic and easily nitrated, the pyridine ring is electron-deficient. Once a nitro group is installed at C-3, the entire ring system becomes severely deactivated, making direct nitration at C-4 nearly impossible.
To bypass this electronic barrier, we must manipulate the oxidation state of the pyridine nitrogen to direct electrophilic aromatic substitution, followed by a selective deoxygenation. Below is the definitive, field-proven guide to mastering this synthetic pathway.
Part 1: Mechanistic Workflow & Causality
To successfully achieve a 3,4-dinitro substitution, the synthetic sequence must follow a strict order of operations: N-Oxidation → C-4 Nitration → Deoxygenation → C-3 Nitration .
By converting 7-azaindole to its N-oxide, the oxygen atom donates electron density via resonance into the 2, 4, and 6 positions of the pyridine ring. The C-4 position becomes the thermodynamically and kinetically favored site for the nitronium ion to attack. Once the 4-nitro group is secured, the N-oxide is removed, and the naturally reactive C-3 position is forced into nitration using harsh conditions.
Fig 1. Mechanistic workflow for the step-wise synthesis of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine.
Part 2: Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . If your reaction is proceeding correctly, you will observe the specific physical and analytical checkpoints listed.
Protocol 1: N-Oxidation of 7-Azaindole
Causality: The pyridine nitrogen is more nucleophilic than the pyrrole nitrogen. meta-Chloroperoxybenzoic acid (mCPBA) selectively oxidizes the pyridine nitrogen to activate the C-4 position[1].
Dissolve 7-azaindole (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) and cool to 0 °C.
Add mCPBA (1.2 eq, 77% max) portion-wise over 30 minutes to control the exotherm.
Warm to room temperature and stir for 3 hours.
Self-Validation Checkpoint: TLC (10% MeOH/DCM) will show the complete disappearance of the starting material (Rf ~0.6) and the appearance of a highly polar, baseline-hugging spot (Rf ~0.1).
Quench with saturated aqueous NaHCO3, extract with 20% isopropanol/chloroform, dry over Na2SO4, and concentrate to yield 7-azaindole 7-oxide.
Protocol 2: Regioselective C-4 Nitration
Causality: The N-oxide directs the nitronium ion to the C-4 position. Strict temperature control is required to prevent oxidative cleavage of the pyrrole ring [2].
Dissolve 7-azaindole 7-oxide (1.0 eq) in concentrated H2SO4 (98%) at 0 °C.
Slowly add a pre-cooled mixture of fuming HNO3 (1.5 eq) and H2SO4 dropwise.
Heat the reaction mixture strictly to 70 °C for 1.5 hours.
Self-Validation Checkpoint: Pour the hot mixture over crushed ice. A bright yellow precipitate must immediately form. If the solution turns black, thermal decomposition has occurred.
Filter the yellow solid, wash with cold water until the filtrate is pH neutral, and dry under a vacuum to afford 4-nitro-1H-pyrrolo[2,3-b]pyridine 7-oxide.
Protocol 3: Selective Deoxygenation
Causality: Phosphorus trichloride (PCl3) acts as an oxygen acceptor, reducing the N-oxide back to a pyridine without displacing the nitro group. Using POCl3 here would erroneously trigger a nucleophilic substitution, yielding a 4-chloro derivative [3].
Suspend 4-nitro-7-azaindole 7-oxide (1.0 eq) in anhydrous ethyl acetate (EtOAc).
Add PCl3 (3.0 eq) dropwise at room temperature.
Reflux the mixture at 80 °C for 2 hours.
Self-Validation Checkpoint: The suspension will clarify into a homogeneous solution as the polar N-oxide is converted into the highly soluble deoxygenated product.
Cool, neutralize carefully with saturated aqueous K2CO3, extract with EtOAc, and concentrate to yield 4-nitro-1H-pyrrolo[2,3-b]pyridine.
Protocol 4: C-3 Nitration of the Deactivated Ring
Causality: The 4-nitro group heavily withdraws electron density, stalling standard nitration. Fuming nitric acid is mandatory to generate a sufficient concentration of nitronium ions to attack the C-3 position [4].
Dissolve 4-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated H2SO4 at 0 °C.
Add an excess of fuming HNO3 (3.0 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4 hours.
Self-Validation Checkpoint: LC-MS analysis of a quenched aliquot will show a mass shift from [M+H]+ 164.1 to [M+H]+ 209.1.
Quench over ice, filter the deep orange/yellow precipitate, and recrystallize from ethanol to yield pure 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine.
Part 3: Quantitative Process Data
Use this table to benchmark your reaction kinetics and expected yields. Deviations of more than 10% from these expected yields indicate a failure in reagent purity or environmental moisture control.
Reaction Step
Critical Reagents
Temp (°C)
Time (h)
Expected Yield (%)
Key In-Process Control (IPC)
1. N-Oxidation
mCPBA, DCM
0 to 25
3.0
75 - 85
TLC: Rf ~0.1 (10% MeOH/DCM)
2. C-4 Nitration
HNO3, 98% H2SO4
70
1.5
55 - 65
Yellow precipitate upon ice quench
3. Deoxygenation
PCl3, EtOAc
80
2.0
80 - 90
LC-MS: [M+H]+ = 164.1
4. C-3 Nitration
Fuming HNO3, H2SO4
0 to 25
4.0
45 - 60
LC-MS:[M+H]+ = 209.1
Part 4: Troubleshooting & FAQs
Q: My yield for the C-4 nitration (Protocol 2) is below 30%. What is causing this?A: This is almost always caused by water in your sulfuric acid, which lowers the concentration of the active nitronium ion. Ensure you are using fresh 98% H2SO4. Additionally, if your temperature exceeds 75 °C, the pyrrole ring will undergo oxidative cleavage, destroying your starting material. Use a tightly controlled internal temperature probe.
Q: During the deoxygenation step, I isolated 4-chloro-1H-pyrrolo[2,3-b]pyridine instead of the 4-nitro product. Why did this happen?A: You either used POCl3 instead of PCl3, or your reaction was contaminated with chloride salts at high temperatures. POCl3 is specifically used to convert 7-azaindole N-oxides to 4-chloro derivatives via a Meisenheimer complex. Ensure you are using pure PCl3 in a non-nucleophilic solvent like ethyl acetate.
Q: Can I nitrate the 3-position first and then install the 4-nitro group?A:No. Installing a nitro group at the C-3 position first (forming 3-nitro-7-azaindole) severely deactivates the entire bicyclic system. Subsequent N-oxidation and C-4 nitration would require prohibitively harsh conditions, leading to complete molecular decomposition. The N-oxide must be formed before any nitro groups are introduced.
Q: My final 3,4-dinitro product is contaminated with unreacted 4-nitro-7-azaindole. How can I push Protocol 4 to completion?A: The 4-nitro group makes the C-3 position highly resistant to electrophiles. If the reaction stalls, do not simply increase the temperature, as this will cause degradation. Instead, ensure you are using true fuming nitric acid ( >90% concentration, red fuming) and extend the reaction time at room temperature.
Part 5: References
Title: Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines
Source: Journal of the Chemical Society C: Organic
URL: [Link]
Title: Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1-deazatubercidin) as a potential antitumor agent
Source: Journal of Organic Chemistry
URL: [Link]
Title: Concise and Efficient Synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine
Source: Organic Letters
URL: [Link]
Title: Pyrrol (2,3-b) pyridine derivatives protein kinase inhibitors (WO2007013896A2)
Source: World Intellectual Property Organization / Google Patents
URL:
Optimization
Technical Support Center: Troubleshooting Low Solubility of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine in DMSO
Welcome to the technical support guide for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine. This document provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine. This document provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the scientific rationale and practical protocols to overcome these issues effectively.
Part 1: Understanding the Solubility Challenge
Q1: Why is 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine expected to have low solubility, even in a powerful solvent like DMSO?
A1: The low solubility of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine stems from its specific molecular structure. The issue is a classic battle between high crystal lattice energy and the energy of solvation.
Pyrrolo[2,3-b]pyridine Core: This planar, heterocyclic structure, also known as 7-azaindole, can stack efficiently in a solid state, leading to strong intermolecular forces (pi-pi stacking).[1][2]
Dinitro Groups (-NO₂): The two nitro groups are highly polar and are strong electron-withdrawing groups. They can participate in strong intermolecular hydrogen bonds and dipole-dipole interactions within the crystal lattice. This significantly increases the energy required to break the crystal apart. Compounds with multiple nitro groups are often crystalline solids with high melting points, indicative of high lattice energy.[3]
Solvation in DMSO: While DMSO is an excellent polar aprotic solvent capable of dissolving a wide range of compounds[4][5][6], its ability to solvate and overcome the exceptionally strong crystal lattice forces of this particular molecule can be limited. For dissolution to occur, the energy released from the DMSO molecules surrounding the solute molecule must be greater than the crystal lattice energy holding the solid together.
This combination of factors results in a molecule that is often described as "brick dust"—a compound that is difficult to dissolve due to its highly stable crystalline form.[7]
Caption: The relationship between solvation and crystal lattice energy.
Part 2: Foundational & Advanced Troubleshooting
This section is structured as a progressive workflow. Start with the foundational techniques before moving to more advanced methods.
Q2: I've added the compound to DMSO and vortexed it, but I still see solid particles. What are the immediate next steps?
A2: Standard vortexing at room temperature is often insufficient for compounds with high lattice energy. The next logical steps involve introducing energy into the system to aid the dissolution process.
1. Gentle Heating:
Why it works: Increasing the temperature provides the energy needed to help break the intermolecular bonds in the crystal lattice.[8] For many compounds, solubility increases with temperature.
Caution: DMSO can be hygroscopic and may degrade at high temperatures. Do not exceed 60-80°C.[6] Long-term storage of compounds in DMSO, even at room temperature, can sometimes lead to degradation.[9][10]
2. Sonication:
Why it works: Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles.[11] This process generates localized areas of high pressure and temperature, acting as a micro-scale mechanical force that breaks down particle aggregates, reduces particle size, and increases the surface area available for solvation.[12][13][14]
Best Practice: Use a bath sonicator to avoid localized overheating that can occur with probe sonicators.
Q3: Gentle heating and sonication helped, but didn't fully dissolve the compound. What advanced techniques can I try?
A3: If physical methods are insufficient, you can modify the chemical environment of the solvent system.
1. Using a Co-solvent:
Why it works: A co-solvent can disrupt the solvent-solvent interactions of DMSO, potentially creating a more favorable environment for the solute.[15][] Co-solvents can modulate the polarity and hydrogen-bonding characteristics of the primary solvent.[17]
Recommended Co-solvents: Water-miscible solvents like N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA) can be effective. Start by preparing a stock solution in a 9:1 DMSO:Co-solvent mixture.
Critical Consideration: Always verify that the chosen co-solvent is compatible with your downstream experimental assay (e.g., cell viability, enzyme activity).
2. pH Modification:
Why it works: The 1H-pyrrolo[2,3-b]pyridine scaffold contains nitrogen atoms that can be protonated (made more acidic) or deprotonated (made more basic).[18] By converting the neutral molecule into an ion (a salt), you introduce charge repulsion that dramatically disrupts the efficient crystal packing, thereby lowering the crystal lattice energy and significantly increasing solubility.[15][19]
How to Implement:
For Acidification: Add a small, sub-stoichiometric amount of a weak acid (e.g., a 100 mM solution of HCl in DMSO).
For Basification: Add a small amount of a weak organic base (e.g., a 100 mM solution of triethylamine (TEA) in DMSO).
Caution: This method will change the chemical nature of your compound. It is critical to ensure that the resulting salt form and the pH change do not interfere with your biological target or assay. This approach is powerful but must be used with a clear understanding of the potential consequences.[19]
Method
Principle of Action
Pros
Cons
Heating
Increases kinetic energy to overcome lattice forces.[8]
Simple, fast.
Risk of compound/solvent degradation.
Sonication
Mechanical disruption of particles via acoustic cavitation.[12][13]
Highly effective for breaking aggregates; avoids bulk high temperatures.
May not be sufficient for extremely low solubility.
Co-Solvents
Modifies the overall polarity and solvent properties of the system.[]
Can fine-tune solvent properties for optimal solubility.
Potential for co-solvent to interfere with downstream assays.
pH Adjustment
Converts the neutral compound to a more soluble salt form.[15]
Can produce a dramatic increase in solubility.
Alters the chemical form of the compound; potential for assay interference.
Add the desired volume of DMSO to your pre-weighed solid compound to make the target concentration (e.g., 10 mM).
Vortex vigorously for 2 minutes at room temperature.
Verification: Visually inspect the solution against a light source. If any solid particles remain, proceed to the next step.
Sonication:
Place the vial in a water bath sonicator.
Sonicate for 15-30 minutes. Ensure the water in the bath does not become excessively warm.
Verification: Vortex for 30 seconds and visually inspect. If particles remain, proceed.
Gentle Heating:
Place the vial on a heat block or in a water bath set to 50°C for 10 minutes.
Intermittently remove and vortex the sample (every 2-3 minutes).
Verification: Allow the sample to cool to room temperature. Visually inspect for any precipitation. If particles are still present or reappear upon cooling, proceed to advanced methods.
Final Check:
Once the solution appears clear, centrifuge the vial at high speed (e.g., >10,000 x g) for 1 minute.
Verification: A complete dissolution is confirmed if no pellet is visible at the bottom of the tube.
Troubleshooting Workflow Diagram
Caption: Step-by-step workflow for dissolving 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine.
Part 4: Frequently Asked Questions (FAQs)
Q4: Can I prepare a highly concentrated stock solution (e.g., 50-100 mM)?A4: Given the inherent low solubility, aiming for a lower, more manageable stock concentration (e.g., 1-10 mM) is highly recommended. Preparing highly concentrated solutions increases the risk of the compound precipitating out of solution during storage, especially during freeze-thaw cycles.
Q5: How should I store my DMSO stock solution of this compound?A5: Store solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. DMSO freezes at 18.5°C, so refrigeration at 4°C is also an option for short-term storage.[6] Be aware that compound stability in DMSO can vary, with some degradation possible over long periods even when frozen.[10]
Q6: I managed to dissolve the compound, but it precipitated when I diluted it into my aqueous assay buffer. What should I do?A6: This is a common problem when diluting a DMSO stock into an aqueous medium. The compound, which was soluble in the organic solvent, crashes out in the aqueous environment.
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5%) to minimize solvent effects.[17]
Increase Solubilizing Agents in Buffer: Consider adding a small amount of a biocompatible surfactant (e.g., Tween-20) or a carrier protein (e.g., BSA) to your assay buffer to help keep the compound in solution.
Use a Co-Solvent Approach: Sometimes, using a co-solvent system from the start can help bridge the polarity gap between the DMSO stock and the aqueous buffer.[20]
References
Envirostar. (2023, April 21).
Patsnap Eureka. (2026, March 11). Sonication vs Co-Solvent Methods: Solubility Enhancement.
Patsnap Eureka. (2026, March 11).
Envirostar. (2023, May 15).
Neuroquantology. (2022). Sonocrystallization: Emerging Approach for Solubility Enhancement of Poorly Aqueous Soluble Drug Molecules.
Quora. (2024, October 30).
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
Technical Support Center: Optimizing HPLC for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine Analysis
Welcome to the technical support center for the chromatographic analysis of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are developing...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chromatographic analysis of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for this and structurally similar molecules. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions and solve complex separation challenges. This document moves beyond rigid templates to offer a logical, problem-oriented framework grounded in established chromatographic principles.
Understanding the Analyte: 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
Before optimizing any method, a thorough understanding of the analyte's physicochemical properties is paramount. Direct experimental data for this specific molecule is not widely published; therefore, its properties are inferred based on its structural components: the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core and the two nitro-substituents.
The 1H-pyrrolo[2,3-b]pyridine core is a moderately hydrophobic, aromatic heterocyclic system[1]. The addition of two highly polar nitro (-NO₂) groups at the 3 and 4 positions drastically alters these properties. These electron-withdrawing groups significantly increase the molecule's overall polarity and introduce acidic characteristics.
Property
Inferred Characteristic for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
Rationale & Chromatographic Implication
Polarity
High
The two nitro groups make the molecule significantly more polar than its parent structure. In reversed-phase (RP) HPLC, this predicts low retention with standard C18 columns and requires a mobile phase with a high aqueous component.
pKa (Acidity/Basicity)
Weakly Acidic & Weakly Basic
The molecule possesses a basic pyridine nitrogen and a weakly acidic pyrrole N-H proton. The electron-withdrawing nitro groups decrease the basicity of the pyridine nitrogen and increase the acidity of the N-H proton. Mobile phase pH control is critical to ensure a consistent ionization state for reproducible retention and good peak shape[2][3].
Solubility
Soluble in Polar Organic Solvents
Expected to be soluble in common HPLC solvents like acetonitrile (ACN) and methanol (MeOH). Care must be taken to ensure solubility in the initial, highly aqueous mobile phase conditions to prevent precipitation upon injection[4].
UV Absorbance
Strong UV Absorber
The conjugated aromatic system and nitro groups suggest strong absorbance in the UV range, likely between 254 nm and 350 nm. A UV-Vis detector is highly suitable.
Interactions
π-π Interactions, Dipole-Dipole, Hydrogen Bonding
The aromatic rings allow for π-π interactions. The nitro groups and N-H moiety can participate in hydrogen bonding and dipole-dipole interactions. This suggests that alternative stationary phases, like Phenyl-Hexyl, could offer different selectivity compared to a standard C18 phase[5].
Troubleshooting Guide & FAQs
This section addresses common chromatographic problems in a question-and-answer format, providing direct solutions and the scientific reasoning behind them.
Q1: My peak for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine is tailing severely. What are the most likely mobile phase-related causes and how do I fix it?
Answer:
Peak tailing is one of the most common issues in HPLC and is often asymmetrical, with a drawn-out trailing edge[6][7]. For a molecule like 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, the primary causes are typically secondary chemical interactions with the stationary phase or improper mobile phase pH.
Causality:
Silanol Interactions: Most silica-based reversed-phase columns have residual, un-capped silanol groups (Si-OH) on the surface. At mid-range pH values (e.g., pH > 3.5), these silanols can become ionized (Si-O⁻) and interact strongly with any positive charges on your analyte, such as a protonated pyridine nitrogen[3]. This secondary ion-exchange mechanism results in a portion of the analyte molecules being held more strongly, causing them to elute later and create a tail.
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte's ionizable groups, a mixed population of ionized and non-ionized forms will exist. This can lead to broadened or tailing peaks because the different forms have different retention times.
Step-by-Step Troubleshooting Protocol:
Lower the Mobile Phase pH: The most effective way to combat silanol interactions is to suppress their ionization.
Action: Add an acidifier to the aqueous portion of your mobile phase. A concentration of 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) is a standard starting point. This will bring the mobile phase pH to approximately 2.5-3.0.
Mechanism: At this low pH, the silanol groups are protonated (Si-OH) and thus neutral, minimizing their ability to interact with the basic pyridine nitrogen of your analyte. This ensures that hydrophobic partitioning is the primary retention mechanism, leading to a more symmetrical peak[8].
Optimize Buffer Concentration: If you are using a buffer (e.g., phosphate or acetate) instead of a simple acid, its concentration matters.
Action: If peak shape is poor, try increasing the buffer concentration from a typical 10-20 mM to 50 mM.
Mechanism: A higher buffer concentration can more effectively mask the residual silanol sites on the stationary phase and maintain a consistent pH at the column surface, improving peak symmetry[9].
Evaluate Organic Modifier: While less common, the choice of organic solvent can influence tailing.
Action: If you are using methanol, try switching to acetonitrile.
Mechanism: Acetonitrile can sometimes offer better peak shapes for compounds with π-electrons due to its ability to disrupt π-π interactions between the analyte and the stationary phase[3].
Q2: I have very little or no retention for my analyte; it elutes near the void volume. How can I increase its retention time using the mobile phase?
Answer:
Poor retention is expected for a highly polar compound like 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine on a traditional C18 column. The goal is to increase the hydrophobic interaction between the analyte and the stationary phase.
Causality:
In reversed-phase HPLC, retention is driven by the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase. Highly polar analytes prefer the mobile phase and are eluted quickly. To increase retention, you must make the mobile phase more polar or the analyte less polar.
Step-by-Step Troubleshooting Protocol:
Decrease Organic Solvent Percentage: This is the most direct way to increase retention.
Action: Drastically reduce the percentage of acetonitrile or methanol in your mobile phase. If your starting gradient is 50:50 water:ACN, try starting with a much higher aqueous percentage, such as 95:5 water:ACN.
Mechanism: A more polar mobile phase (higher water content) forces the non-polar regions of your analyte to interact more strongly with the non-polar stationary phase, thereby increasing retention time[2].
Control Ionization with pH: Adjusting the pH can alter the overall polarity of the analyte.
Action: Ensure the pH of your mobile phase is at least 1.5-2 pH units away from the pKa of your analyte's functional groups to ensure a single ionic form[8]. For this molecule, a low pH (e.g., 2.5-3.5 with formic acid) will protonate the pyridine nitrogen, making the molecule more polar and potentially decreasing retention. Conversely, a mid-range pH (e.g., 5-6) might neutralize the pyridine, making the molecule less polar and increasing retention, but this risks interaction with silanols. Start with low pH for good peak shape first, then address retention.
Consider Alternative Chromatography Modes (If RP-HPLC Fails):
Action: If retention is still insufficient even with 95-100% aqueous mobile phase, your analyte may be too polar for conventional reversed-phase. Consider switching to Hydrophilic Interaction Liquid Chromatography (HILIC).
Mechanism: HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent (e.g., >80% acetonitrile). It is specifically designed for the retention and separation of very polar compounds[10].
Q3: I am observing split or distorted peaks. What mobile phase and sample preparation issues should I investigate?
Answer:
Split peaks suggest that the analyte band is being distorted before or at the very beginning of the separation process. While this can be caused by hardware issues like a blocked column frit or a void in the column packing, mobile phase and sample solvent mismatch are very common culprits[7][9][11].
Causality:
Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly "stronger" (less polar in RP-HPLC) than your initial mobile phase, it can cause localized disruption of the stationary phase at the point of injection. This leads to a distorted analyte band and a split or fronting peak.
Incomplete Sample Dissolution: If the analyte is not fully dissolved in the sample solvent, small particulates can be injected, leading to peak splitting and pressure fluctuations.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting split peaks.
Step-by-Step Protocol:
Match the Sample Solvent to the Mobile Phase:
Action: Ideally, dissolve your sample directly in the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid). If a stronger solvent is required for solubility, use the minimum amount possible and then dilute with the mobile phase.
Mechanism: This ensures that the solvent plug injected onto the column is miscible and compatible with the mobile phase, allowing the analyte band to focus properly at the head of the column[6].
Ensure Complete Dissolution:
Action: After dissolving your sample, sonicate the vial for 5-10 minutes. Before injection, filter the sample using a 0.22 or 0.45 µm syringe filter.
Mechanism: Sonication helps break up any small agglomerates, and filtration removes any undissolved particulates that could otherwise partially block the column inlet frit, causing peak splitting.
Systematic Mobile Phase Optimization
For developing a new method from scratch, a systematic approach is more efficient than random troubleshooting.
Experimental Protocol: Mobile Phase Scouting
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
Mobile Phase Preparation:
Aqueous (A): HPLC-grade water with 0.1% (v/v) formic acid (pH ≈ 2.7).
Organic (B): HPLC-grade acetonitrile (ACN).
Initial Gradient (Scouting Run):
Flow Rate: 1.0 mL/min
Gradient Program:
0-1 min: 5% B
1-15 min: Linear gradient from 5% to 95% B
15-17 min: Hold at 95% B
17-18 min: Return to 5% B
18-25 min: Re-equilibrate at 5% B
Analysis of Scouting Run:
Determine the approximate percentage of ACN at which your analyte elutes. This will be the basis for your optimized isocratic or gradient method.
Method Optimization:
For Isocratic Method: If your scouting run shows the peak eluting at 10 minutes (where the %B is ~60%), set up an isocratic run at a lower percentage (e.g., 50-55% B) to achieve a suitable retention time (e.g., 3-10 minutes).
For Gradient Method: If you have multiple compounds or impurities, design a shallower gradient around the elution point of your main analyte to improve resolution. For example, if the analyte elutes at 40% B, a gradient from 30% to 50% B over 10 minutes would be a good next step.
Caption: Systematic workflow for HPLC method development.
References
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025). alwsci.com.
Removing regioisomer impurities from 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine batches
Welcome to the technical support center for the synthesis and purification of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are encounteri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and purification of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioisomeric impurities in their reaction batches. Here, we provide in-depth troubleshooting advice, detailed protocols, and the underlying chemical principles to empower you to achieve high purity for this critical building block.
Section 1: Understanding the Challenge: The Origin of Regioisomers
The synthesis of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, also known as 3,4-dinitro-7-azaindole, typically involves the direct nitration of the 7-azaindole scaffold. The formation of regioisomeric impurities is a common consequence of the nuanced reactivity of this heterocyclic system.
The 7-azaindole core contains two fused rings: an electron-rich pyrrole ring and an electron-deficient pyridine ring.[1] During electrophilic aromatic substitution, such as nitration, the initial substitution is strongly directed to the electron-rich 3-position of the pyrrole ring. However, the introduction of the second nitro group is more complex. The deactivating nature of the first nitro group and the inherent reactivity of the remaining positions on both rings can lead to the formation of several undesired dinitro-isomers, most commonly the 3,6-dinitro and 3,5-dinitro species, alongside the desired 3,4-dinitro product.
The diagram below illustrates the synthetic pathway and the branching points that lead to the formation of these key regioisomers.
Caption: Synthetic pathway for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine highlighting the formation of common regioisomeric impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary regioisomeric impurities I should expect in my crude product?
A: In addition to the desired 3,4-dinitro isomer, you should anticipate the formation of 3,6-dinitro- and 3,5-dinitro-1H-pyrrolo[2,3-b]pyridine. The relative ratios of these isomers can vary depending on the precise reaction conditions (temperature, concentration of acids, reaction time).
Q2: How can I quickly assess the purity and isomer ratio of my crude batch?
A: Thin-Layer Chromatography (TLC) is the most immediate method for a qualitative assessment. A well-chosen solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) will often show distinct spots for the different isomers. For a more quantitative view, ¹H NMR spectroscopy is invaluable. The aromatic protons of each isomer will have unique chemical shifts and coupling patterns due to the different electronic environments created by the nitro groups.
Q3: Are there specific safety precautions for handling dinitro-pyrrolopyridines?
A: Yes. Dinitroaromatic compounds are high-energy materials and should be handled with care. They can be sensitive to shock, friction, and heat. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Work in a well-ventilated fume hood and avoid generating dust. For purification, avoid heating the dry material to high temperatures.
This section provides detailed, step-by-step guidance for identifying and removing persistent regioisomers from your product batches.
Q: My initial analysis shows a mixture of isomers. What is the most effective strategy for purification?
A: A two-stage purification strategy is often the most effective approach: first, a bulk purification by selective recrystallization, followed by a high-resolution purification using silica gel column chromatography.
The logical workflow for this process is outlined below:
Caption: A decision-making workflow for the purification of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine.
Protocol 1: Selective Recrystallization
Principle: Regioisomers often have slight differences in their crystal lattice energies and polarity, which translates to differential solubility in a given solvent system. The goal is to find a solvent in which the desired 3,4-dinitro isomer is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities remain in the mother liquor upon cooling.[2][3]
Step-by-Step Methodology:
Solvent Screening: In small test tubes, test the solubility of your crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures like ethyl acetate/hexanes). An ideal solvent will dissolve the solid completely when hot but cause significant precipitation upon cooling to room temperature and then to 0-4 °C.[2][4]
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude solid. Add the chosen recrystallization solvent portion-wise while heating the mixture to a gentle boil (use a hot plate with stirring). Add the minimum amount of hot solvent required to fully dissolve the solid.
Decoloration (Optional): If your solution is highly colored from baseline impurities, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot gravity filtration to remove the charcoal.
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined, pure crystals. Rushing this step may cause impurities to co-precipitate or the product to "oil out".
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the dissolved impurities.[3]
Drying & Analysis: Dry the crystals under vacuum. Analyze the purity of the recrystallized material and the mother liquor by TLC and ¹H NMR to determine the effectiveness of the separation.
Troubleshooting Recrystallization:
Problem: The compound "oils out" instead of forming crystals.
Cause: The melting point of the impure mixture is lower than the boiling point of the solvent.
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent to lower the saturation point, and allow for slower cooling.[2]
Problem: No crystals form upon cooling.
Cause: The solution is not sufficiently saturated, or nucleation is inhibited.
Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of the pure product. If that fails, slowly evaporate some of the solvent to increase the concentration and attempt to cool again.
Protocol 2: Silica Gel Column Chromatography
Principle: This technique separates compounds based on their differential partitioning between a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase (eluent).[5] Less polar compounds travel down the column faster, while more polar compounds are retained longer. The subtle polarity differences between the dinitro-regioisomers can be exploited for effective separation.
Step-by-Step Methodology:
TLC Optimization: First, find an eluent system that provides good separation of your isomers on a TLC plate. The goal is to have a retention factor (Rƒ) for the desired product of approximately 0.25-0.35, with clear separation from other spots. Common starting points are gradients of ethyl acetate in hexanes or methanol in dichloromethane.
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.
Sample Loading: Dissolve your partially purified (recrystallized) product in a minimal amount of a strong solvent (like dichloromethane or acetone). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the resulting dry powder onto the top of the packed column. This "dry loading" method typically results in better resolution than loading a liquid solution.
Elution: Begin eluting the column with the least polar solvent mixture determined from your TLC analysis. Collect fractions and monitor their composition meticulously using TLC. You can either run the column isocratically (with a single solvent mixture) or by gradually increasing the eluent polarity (gradient elution) to speed up the elution of more retained compounds.[6]
Fraction Analysis & Pooling: Develop the TLC plates for the collected fractions. Combine the fractions that contain only the pure desired product.
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the highly pure 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine.
Section 4: Data Interpretation & Quality Control
Accurate identification of your target compound versus its impurities is critical. While specific NMR data can vary based on the solvent and instrument, the following table provides a guide to the expected analytical characteristics.
Compound
Structure (Simplified)
Expected ¹H NMR Signals (Aromatic Region)
Typical TLC Rƒ
3,4-Dinitro-
Pyrrole-NO₂, Pyridine-NO₂ (adjacent)
Three distinct protons on the pyridine ring, often showing complex splitting. The C5-H is typically downfield shifted due to the adjacent nitro group.
Lowest Rƒ (most polar)
3,6-Dinitro-
Pyrrole-NO₂, Pyridine-NO₂ (para)
Three distinct protons on the pyridine ring. The electronic effects are distributed differently, leading to unique chemical shifts compared to the 3,4-isomer.
Intermediate Rƒ
3,5-Dinitro-
Pyrrole-NO₂, Pyridine-NO₂ (meta)
Three distinct protons on the pyridine ring. The C4-H and C6-H protons will show characteristic shifts.
Highest Rƒ (least polar)
Note: The relative polarity and Rƒ values can change with different eluent systems, but the 3,4-dinitro isomer is generally the most polar due to the proximity of the two electron-withdrawing nitro groups.
References
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
Guillou, S., et al. (2005). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
Miller, R. B., & Case, W. S. (2011). Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education, 88(9), 1296-1297. Retrieved from [Link]
Abdel-Wahab, B. F. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Retrieved from [Link]
El-Ashry, E. S. H., et al. (2017). Recrystallization. ResearchGate. Retrieved from [Link]
Wang, J., et al. (2009). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PMC. Retrieved from [Link]
Tipson, R. S. (1950). Theory, Scope, and Methods of Recrystallization. Analytical Chemistry, 22(5), 628-636.
Snieckus, V., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. Retrieved from [Link]
Bashkin, J. K., et al. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. Retrieved from [Link]
Flash chromatography solvent systems for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine purification
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly polar, electron-deficient heterocycles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of highly polar, electron-deficient heterocycles. The purification of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine (commonly referred to as 3,4-dinitro-7-azaindole) is notoriously difficult. The push-pull electronic nature of the dinitrated 7-azaindole core creates complex hydrogen-bonding networks that wreak havoc on standard silica gel[1].
This technical guide provides field-proven, causality-driven troubleshooting steps and self-validating protocols to ensure your purification succeeds on the first run.
FAQ & Troubleshooting Guide: Understanding the Molecule
Q1: Why does 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine streak heavily on standard bare silica gel, even in highly polar solvent systems?The Causality: The 1H-pyrrolo[2,3-b]pyridine scaffold contains a hydrogen-bond donating pyrrole N-H and a hydrogen-bond accepting pyridine nitrogen[2]. The introduction of two strongly electron-withdrawing nitro groups at the 3 and 4 positions drastically lowers the pKa of the pyrrole N-H, making it highly acidic, while simultaneously polarizing the entire molecule. On bare silica, the basic pyridine nitrogen interacts strongly with acidic silanol groups, while the acidic N-H hydrogen-bonds with residual water or siloxane bridges. This dual-interaction modality leads to severe peak tailing and irreversible adsorption.
The Solution: You must either chemically mask the silica's active sites using a basic modifier or shift entirely to reverse-phase (C18) chromatography.
Q2: I am using a standard Hexane/Ethyl Acetate gradient, but my compound elutes as a broad smear and co-elutes with the mono-nitro intermediate. How do I optimize the normal-phase solvent system?The Causality: Hexane/EtOAc lacks the hydrogen-bonding capacity to disrupt the strong solute-silica interactions inherent to nitrated azaindoles[3].
The Solution: Switch to a Dichloromethane (DCM) / Methanol (MeOH) system and incorporate a basic modifier. Adding 0.5% to 1% aqueous Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA) to the mobile phase deprotonates the silanol groups and competes for the hydrogen-bonding sites on the 7-azaindole core.
Self-Validating Check: Pre-equilibrate your column with 3 column volumes (CV) of the modifier-containing solvent. If the baseline UV signal drops and stabilizes before sample injection, the active sites are successfully masked.
Q3: When scaling up the purification, should I use Normal Phase (NP) or Reverse Phase (RP) flash chromatography?The Causality: For highly polar, dinitrated heterocycles, RP-C18 is vastly superior. In RP, separation relies on hydrophobic partitioning rather than polar interactions, bypassing the silanol problem entirely. Using a gradient of Water and Acetonitrile (MeCN) with 0.1% Trifluoroacetic acid (TFA) ensures the basic pyridine nitrogen is fully protonated, maintaining the molecule in a single, consistent ionization state[1]. This prevents the "split peak" phenomenon often seen when a compound exists in an equilibrium of protonated and unprotonated forms.
Quantitative Data: Solvent System Comparison
Summarizing the empirical data for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine purification allows for quick selection of the appropriate mobile phase based on your crude mixture's profile.
Chromatography Mode
Solvent A
Solvent B
Additive
Typical Retention (Rf / CV)
Resolution (vs Mono-nitro)
Application Notes
Normal Phase (Silica)
DCM
Methanol
0.5% NH₄OH
Rf = 0.25 - 0.35
Moderate
Best for large-scale crude cleanup. Column pre-equilibration is mandatory.
Reverse Phase (C18)
Water
Acetonitrile
0.1% TFA
Elutes at ~40% B (6-8 CV)
Excellent
Ideal for final purification. Prevents peak splitting and irreversible adsorption.
Normal Phase (Silica)
Hexane
EtOAc
1% TEA
Rf = 0.15 - 0.20
Poor (Streaking)
Not recommended due to strong silanol interactions and poor solubility.
This method is designed to provide baseline resolution between the dinitro product and mono-nitro/unreacted starting materials.
Sample Preparation: Dissolve the crude mixture in a minimum amount of DMSO or DMF. Add C18 functionalized silica (1:3 sample-to-silica ratio by weight) and dry thoroughly under high vacuum to create a solid load. Causality: Liquid loading polar solvents like DMSO onto a C18 column will cause the compound to crash out or streak down the column.
Column Equilibration: Equilibrate a high-performance C18 flash column with 5% Acetonitrile (MeCN) in Water, both containing 0.1% Trifluoroacetic acid (TFA), for 3 CVs.
Gradient Elution: Run a linear gradient from 5% to 60% MeCN over 15 CVs. The 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine typically elutes between 35-45% MeCN.
Fraction Analysis & Recovery (Self-Validating Step): Monitor the UV absorbance at 254 nm and 280 nm. Calculate the 254/280 ratio across the eluting peak. A constant ratio indicates absolute peak purity; a shifting ratio indicates co-elution. Lyophilize (freeze-dry) the pure fractions to isolate the product, avoiding rotary evaporation to prevent thermal degradation of the nitro groups.
Use this method if C18 is unavailable or for bulk, first-pass cleanup.
Silica Deactivation: Flush a standard bare silica gel column with 2 CVs of Dichloromethane (DCM) containing 1% aqueous NH₄OH.
Sample Loading: Dissolve the crude mixture in a minimal volume of DCM/MeOH (9:1). Apply directly to the column head (liquid loading) using a long needle to ensure an even, narrow band.
Elution: Elute with an isocratic hold of 98:2 DCM:MeOH (with 0.5% NH₄OH) for 3 CVs, followed by a shallow gradient to 90:10 over 10 CVs.
Validation (Self-Validating Step): Spot the collected fractions on a TLC plate that has been pre-eluted with the exact mobile phase (including the NH₄OH additive). If the Rf matches your analytical standard and no tailing is observed, the column's active sites were successfully deactivated during the run.
Workflow Visualization
Workflow for selecting the optimal flash chromatography strategy for 3,4-dinitro-7-azaindole.
References
Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Synthesis and structure-activity relationships of 3,5-disubstituted-pyrrolo[2,3-b]pyridines as inhibitors of adaptor associated kinase 1 (AAK1) with antiviral activity
Source: PMC (National Institutes of Health)
URL:[Link]
Technical Support Center: Handling & Safety of 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine Intermediates
Welcome to the Technical Support Center for energetic azaindole derivatives. As a Senior Application Scientist, I have designed this guide to address the critical safety, handling, and scale-up challenges associated with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for energetic azaindole derivatives. As a Senior Application Scientist, I have designed this guide to address the critical safety, handling, and scale-up challenges associated with 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine and its derivatives (such as 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide, CAS 1431698-08-6)[1].
Polynitroaromatics are notoriously energetic. The protocols below are engineered as self-validating systems—meaning every step contains an inherent analytical check to prevent catastrophic thermal runaway.
Part 1: Troubleshooting & FAQs (Chemical Reactivity & Hazards)
Q: Why does the 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine core present unique reactivity challenges compared to standard nitrobenzenes?A: The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold features an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. Nitration at the 3- and 4-positions places strongly electron-withdrawing nitro groups in close proximity, creating severe steric strain and electronic destabilization. Under thermal stress, the
C−NO2
bond homolysis becomes highly favorable. Because the molecule possesses a high oxygen balance, this homolysis initiates a rapid, auto-catalytic decomposition pathway[2].
Q: What is the mandatory thermal hazard screening workflow before scaling up this intermediate?A: Dinitroaromatic compounds are inherently thermally unstable and must never be scaled blindly[3]. Before exceeding a 1-gram scale, you must implement a self-validating thermal assessment. First, conduct Differential Scanning Calorimetry (DSC) at varying heating rates (e.g., 1, 5, and 10 °C/min) using a high-pressure sealed crucible to suppress evaporation and capture the full exothermic envelope[4]. If the onset temperature (
Tonset
) is < 150 °C or the decomposition energy (
ΔH
) exceeds 500 J/g, you are required to proceed to Accelerating Rate Calorimetry (ARC) under adiabatic conditions to determine the Time to Maximum Rate (TMR) and Self-Accelerating Decomposition Temperature (SADT)[4].
Logical workflow for thermal hazard assessment of dinitroaromatics.
Q: How do we mitigate explosion risks during the reaction and workup phases?A: The cardinal rule for handling highly energetic dinitro derivatives is to process them exclusively as dilute solutions[5]. Maintain a solvent-to-substrate ratio of at least 20:1 (v/w) to provide a sufficient thermal sink. During workup, never isolate the intermediate as a dry powder. Dry polynitroaromatics are highly sensitive to friction and static discharge. Instead, isolate the product as a solvent-wet cake (e.g., containing 10-20% water or an inert hydrocarbon) to phlegmatize the material[6].
Mechanistic pathway of dinitroaromatic thermal decomposition and runaway.
Part 2: Quantitative Data – Thermal Stability Metrics
To contextualize the hazard, compare the thermal properties of the target 3,4-dinitro-azaindole against standard energetic benchmarks. Note: Data represents generalized calorimetric profiles; exact values depend heavily on solvent and matrix effects.
Compound Class
Onset Temp (
Tonset
, °C)
Decomposition Energy (
ΔH
, J/g)
ARC Self-Heating Rate (°C/min)
Max Recommended Lab Scale
Mononitro-azaindoles
220 – 250
300 – 500
< 0.1
100 g
Standard Dinitroaromatics (e.g., DNAN)
150 – 200
800 – 1200
10 – 50
10 g
3,4-Dinitro-pyrrolo[2,3-b]pyridine
120 – 160
> 1200
> 50
< 1 g (unless diluted)
Part 3: Validated Experimental Protocol
Safe Reaction Setup & Quenching Methodology
Objective: To safely synthesize and isolate 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine derivatives while preventing thermal runaway and mechanical shock initiation.
Step 1: Reactor Inertion and Thermal Control
Action: Purge a jacketed reactor with ultra-high purity
N2
for 15 minutes. Set the chiller to maintain an internal temperature strictly below 5 °C.
Causality: Dinitroaromatics possess high activation energies for decomposition but release massive enthalpy upon initiation[2]. Strict temperature control prevents the system from reaching the
Tonset
of
C−NO2
homolysis.
Step 2: Substrate Dilution
Action: Dissolve the azaindole precursor in a minimum of 20 volumes (v/w) of an inert, high-heat-capacity solvent (e.g., dichloromethane or sulfuric acid, depending on the specific nitration protocol).
Causality: Handling explosives as dilute solutions is a mandatory safety measure[5]. The solvent acts as a thermal sink, absorbing localized heat spikes during the highly exothermic electrophilic aromatic substitution.
Step 3: Feed-Rate Controlled Addition
Action: Add the nitrating mixture (e.g., fuming
HNO3
/
H2SO4
) dropwise via a calibrated syringe pump over 2-4 hours. Monitor the internal temperature continuously; pause addition immediately if
ΔT>2°C
.
Causality: This ensures the reaction is mass-transfer (feed) limited rather than kinetically limited, preventing the dangerous accumulation of unreacted energetic species that could trigger a sudden exotherm.
Step 4: Reverse Quenching
Action: Transfer the active reaction mixture slowly into 50 volumes of pre-cooled (0-5 °C) saturated aqueous
NaH2PO4
buffer under vigorous mechanical stirring.
Causality: Reverse quenching avoids exposing the dinitro intermediate to localized high concentrations of base, which can form shock-sensitive Meisenheimer complexes or trigger highly exothermic nucleophilic aromatic substitution.
Step 5: Phlegmatized Isolation
Action: Filter the product using a conductive, grounded PTFE filter setup. Wash with cold water. Do not dry the cake.
Causality: Dry dinitroaromatic powders are highly susceptible to friction and static discharge. Storing the product as a 10-20% wet cake (phlegmatization) drastically reduces mechanical sensitivity, allowing for safe downstream processing[6].
References
ACS Publications. "Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry". Available at: [Link]
PMC. "Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations". Available at: [Link]
ACS Publications. "Metallo-Supramolecular Coordination Polymers Based on Amidopyridine Derivatives of Pillar[5]arene and Cu(II) and Pd(II) Cations: Synthesis and Recognition of Nitroaromatic Compounds". Available at: [Link]
Google Patents. "US2430421A - Process for the purification of mononitro aromatic compounds".
A Tale of Two Rings: A Comparative Guide to the Reactivity of 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine and 7-Azaindole
In the landscape of heterocyclic chemistry, the subtle exchange of atoms can dramatically alter the reactivity and synthetic utility of a molecule. This guide delves into the chemical personalities of two structurally re...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of heterocyclic chemistry, the subtle exchange of atoms can dramatically alter the reactivity and synthetic utility of a molecule. This guide delves into the chemical personalities of two structurally related, yet electronically distinct, bicyclic heteroaromatics: the electron-deficient 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine and the electron-rich 7-azaindole (1H-pyrrolo[2,3-b]pyridine). For researchers in drug discovery and materials science, understanding these differences is paramount for the rational design of synthetic routes and the development of novel functional molecules.[1][2][3]
This guide will provide an in-depth, objective comparison of their reactivity, supported by established chemical principles and illustrative experimental protocols. We will explore how the electronic nature of the pyridine ring dictates the preferred reaction pathways, be it electrophilic attack or nucleophilic substitution.
At a Glance: Key Reactivity Differences
Feature
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine
7-Azaindole
Pyridine Ring Electronics
Strongly electron-deficient (deactivated)
Electron-rich (activated)
Pyrrole Ring Electronics
Relatively electron-rich
Strongly electron-rich
Primary Reactivity
Nucleophilic Aromatic Substitution (SNAr)
Electrophilic Aromatic Substitution
Favored Site of Attack
Pyridine ring (positions 4 and potentially 3)
Pyrrole ring (position 3)
The Decisive Factor: Electronic Architecture
The fundamental difference in the reactivity of these two molecules stems from the substituents on the pyridine ring.
7-Azaindole: The pyridine nitrogen atom in 7-azaindole acts as a mild electron-withdrawing group through induction, yet the overall system behaves similarly to indole, an electron-rich aromatic compound.[4] The lone pair of the pyrrole nitrogen participates in the aromatic sextet, rendering the pyrrole ring particularly susceptible to electrophilic attack.
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine: The addition of two potent electron-withdrawing nitro groups (-NO₂) to the pyridine ring drastically alters the electronic landscape. These groups pull electron density away from the pyridine ring, making it exceptionally electron-poor. This severe deactivation renders the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not readily observed in unsubstituted 7-azaindole. Conversely, the pyridine ring is strongly deactivated towards electrophilic substitution.
Visualizing the Reactivity Dichotomy
Caption: Contrasting reactivity pathways of 7-azaindole and its dinitro derivative.
Deep Dive into Reactivity Profiles
7-Azaindole: The Realm of Electrophilic Substitution
The pyrrole moiety of 7-azaindole is the primary site for electrophilic attack, with the C3 position being the most nucleophilic.[5][6] This reactivity mirrors that of indole itself. Common electrophilic substitution reactions include:
Nitration: Introduction of a nitro group, typically at the C3 position. However, harsh conditions can lead to substitution on the pyridine ring as well. For instance, nitration of 7-azaindoline (the reduced form) with fuming nitric acid and sulfuric acid yields 5-nitro-7-azaindoline.[7]
Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C3 position.
Friedel-Crafts Acylation: Acylation at the C3 position using acid chlorides or anhydrides in the presence of a Lewis acid.[6]
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C3 position using a mixture of phosphorus oxychloride and dimethylformamide.[6]
The pyridine ring can also be functionalized, often requiring N-oxide formation to activate the ring for either electrophilic or nucleophilic attack.[5][8]
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine: A Prime Candidate for Nucleophilic Aromatic Substitution (SNAr)
The presence of two nitro groups renders the pyridine ring of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine highly electrophilic. This makes it an excellent substrate for SNAr reactions, where a nucleophile replaces a leaving group (in this case, one of the nitro groups, or another leaving group that could be synthetically installed).[9][10]
The general mechanism for SNAr involves two steps:
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a good leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[9]
Leaving Group Departure: The leaving group is expelled, and the aromaticity of the ring is restored.
Common nucleophiles for SNAr reactions include:
Amines (primary and secondary)
Alkoxides and phenoxides
Thiolates
The regioselectivity of the substitution will depend on the relative activation by the two nitro groups and the stability of the intermediate Meisenheimer complex.
Experimental Protocols: A Practical Guide
The following protocols are illustrative and based on established methodologies for similar heterocyclic systems. They provide a starting point for researchers to explore the reactivity of these compounds.
Protocol 1: Electrophilic Nitration of 7-Azaindole (Illustrative)
This protocol is adapted from procedures for the nitration of related indole derivatives.[7][11]
Objective: To synthesize 3-nitro-7-azaindole.
Materials:
7-Azaindole
Acetic anhydride
Fuming nitric acid
Ice bath
Stirring apparatus
Procedure:
Dissolve 7-azaindole (1.0 eq) in acetic anhydride at 0 °C in an ice bath.
Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and acetic anhydride dropwise to the solution while maintaining the temperature below 5 °C.
Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture onto crushed ice.
Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for the electrophilic nitration of 7-azaindole.
Protocol 2: Nucleophilic Aromatic Substitution on an Activated Pyrrolo[2,3-b]pyridine (Illustrative)
This protocol is a general procedure for SNAr reactions on electron-deficient heteroaromatics.[9][10]
Objective: To perform an aminolysis on 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine with a primary amine.
Materials:
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine
Primary amine (e.g., benzylamine) (1.1 - 1.5 eq)
Anhydrous solvent (e.g., DMF, DMSO, or acetonitrile)
Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)
Stirring apparatus
Procedure:
Dissolve 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in the chosen anhydrous solvent.
Add the primary amine (1.1 - 1.5 eq) to the solution.
Add the base (2.0 eq).
Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by TLC.
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical SNAr reaction on an activated pyrrolo[2,3-b]pyridine.
Conclusion
The reactivity of 1H-pyrrolo[2,3-b]pyridine scaffolds is a testament to the profound influence of substituent effects in organic chemistry. While 7-azaindole readily undergoes electrophilic substitution on its electron-rich pyrrole ring, the dinitro-substituted analogue is primed for nucleophilic attack on its electron-deficient pyridine ring. This dichotomy in reactivity offers synthetic chemists a versatile toolkit for the construction of a wide array of functionalized azaindole derivatives. A thorough understanding of these fundamental principles is crucial for the strategic design of synthetic pathways and the successful development of novel molecules for diverse applications.
References
Nuhant, P., et al. (2015). Access to Highly Substituted 7-Azaindoles from 2-Fluoropyridines via 7-Azaindoline Intermediates. Organic Letters, 17(17), 4292–4295. Available at: [Link]
Kumar, A., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. ACS Omega, 4(8), 13386-13391. Available at: [Link]
Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]
Al-Tel, T. H. (2012). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Combinatorial Science, 14(7), 406-411. Available at: [Link]
Collum, D. B., et al. (2010). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 132(33), 11625–11633. Available at: [Link]
Saify, Z. S., et al. (2004). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences, 17(2), 1-6. Available at: [Link]
Shibasaki, M., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(23), 7898. Available at: [Link]
Al-Awadi, N. A., et al. (2014). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]
Andreani, A., et al. (2016). A practical palladium-catalyzed cascade C–N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines is described for a straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles using a Pd2(dba)3/XPhos/t-BuONa system. Organic Letters, 18(14), 3466–3469. Available at: [Link]
Molander, G. A., et al. (2016). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. Organic Letters, 18(24), 6428–6431. Available at: [Link]
Tian, H., et al. (2016). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Bioorganic Chemistry, 65, 146-158. Available at: [Link]
Gerasov, A. O., et al. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 30(8), 1543. Available at: [Link]
Daugulis, O., et al. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation. Organic Letters, 11(6), 1349–1352. Available at: [Link]
Mayr, H., et al. (2007). Electrophilic Substitutions of Indoles and Pyrroles: Kinetics and Synthetic Applications. Angewandte Chemie International Edition, 46(46), 8838-8869. Available at: [Link]
Gaich, T., et al. (2021). Efficient Optimization and Synthesis of Diverse Azaarenes via Nitrogen Atom Insertion under Continuous Flow Conditions. ChemRxiv. Available at: [Link]
Spengler, G., et al. (2015). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate. Available at: [Link]
Dahl, G., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5030. Available at: [Link]
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(52), 32931-32941. Available at: [Link]
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(52), 32931-32941. Available at: [Link]
Itami, K., et al. (2022). Directed nucleophilic aromatic substitution reaction. Chemical Science, 13(1), 102-108. Available at: [Link]
Popowycz, F., et al. (2007). Synthesis and reactivity of 7-azaindole (1H-pyrrolo[2,3-b]pyridine). Tetrahedron, 63(5), 1031-1064. Available at: [Link]
Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506. Available at: [Link]
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Brückner, C., et al. (2016). Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. Chemistry – A European Journal, 22(44), 15776-15786. Available at: [Link]
Brückner, C., et al. (2016). Nucleophilic Aromatic Substitution on Pentafluorophenyl-Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. Chemistry – A European Journal, 22(44), 15776-15786. Available at: [Link]
Głowacka, J., et al. (2010). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica, 67(4), 353-358. Available at: [Link]
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LC-MS method validation for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine purity testing
An In-Depth Guide to LC-MS Method Validation for the Purity Analysis of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine This guide provides a comprehensive framework for the development and validation of a Liquid Chromatography-Ma...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to LC-MS Method Validation for the Purity Analysis of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
This guide provides a comprehensive framework for the development and validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for determining the purity of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for safety, efficacy, and regulatory compliance. We will delve into the scientific rationale behind methodological choices, present a complete validation protocol in accordance with international guidelines, and compare the performance of LC-MS with alternative analytical techniques.
The compound 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine belongs to the 7-azaindole class, a scaffold of significant interest in medicinal chemistry.[1][2] The presence of two nitro groups renders the molecule highly polar and electron-deficient, presenting unique challenges for chromatographic separation and detection. An ideal purity method must be able to separate the main compound from structurally similar impurities, such as positional isomers, precursors, and degradation products, and quantify them with high sensitivity and specificity.
LC-MS is the technique of choice for this application due to its unparalleled combination of the high-resolution separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry.[3] This guide is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and defensible method for purity assessment.
LC-MS Method Development: A Rationale-Driven Approach
The objective is to develop a method that provides sharp, symmetrical peaks for the main analyte and adequate separation from all potential impurities. The structural characteristics of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine—a polar, aromatic system with nitro functionalities—guide our experimental choices.
Chromatographic Conditions
Given the polar nature of the analyte, a conventional reversed-phase C18 column might provide insufficient retention.[4][5] Therefore, a modern C18 column with enhanced polar retention capabilities (e.g., an embedded polar group or a "T3" type bonding) is selected. This choice promotes better interaction with the polar analyte, preventing early elution and improving separation from non-polar impurities.[6]
Column: Waters CORTECS T3 (2.1 x 100 mm, 1.6 µm). This solid-core particle technology ensures high efficiency and resolution even at faster flow rates.
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate any basic sites on the molecule, leading to better peak shape and promoting ionization for MS detection.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Acetonitrile is chosen over methanol for its lower viscosity and better UV transparency.
Gradient: A shallow gradient is employed to ensure the separation of closely eluting impurities. For example, starting at 5% B, ramping to 60% B over 10 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Mass Spectrometry Conditions
The two nitro groups make the analyte an excellent candidate for negative ion mode detection. Atmospheric Pressure Chemical Ionization (APCI) is often superior to Electrospray Ionization (ESI) for less polar and non-ionic nitroaromatic compounds, as it can promote electron capture.[7][8]
Ionization Source: Negative Ion APCI (-APCI)
Rationale: Nitroaromatic compounds can capture thermal electrons generated in the APCI source, leading to the formation of a stable radical molecular anion [M]•−. This is often a more efficient ionization pathway than deprotonation for this class of compounds.[8]
Detection Mode: Selected Ion Monitoring (SIM) for the expected m/z of the [M]•− ion of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine. A full scan mode would be used during development to identify unknown impurities.
Key Parameters: Corona discharge current, vaporizer temperature, and capillary voltage will be optimized to maximize the signal for the analyte.
Method Validation: Ensuring Fitness for Purpose
The developed method must be rigorously validated to demonstrate its suitability for its intended purpose, which is the quantitative determination of purity.[9] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[10][11][12]
Caption: Interrelationship of analytical validation parameters.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
[9]
Experimental Protocol:
Blank Analysis: Inject a diluent blank to ensure no interfering peaks are present at the retention time of the analyte.
Impurity Spiking: Prepare a solution of the 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine reference standard. Spike this solution with known related substances and potential degradation products.
Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.
Analysis: Analyze all samples. The method is specific if the analyte peak is well-resolved from all other peaks (resolution > 2.0) and if the mass spectrum of the analyte peak is pure.
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample. The range is the interval over which the method is shown to be precise, accurate, and linear.
[13]
Experimental Protocol:
Prepare a stock solution of the reference standard.
Perform serial dilutions to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration for purity testing (e.g., 0.05% to 1.5% level relative to a 1 mg/mL main compound solution).
Inject each concentration in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
Correlation coefficient (r²) ≥ 0.999.
The y-intercept should be close to zero.
Residuals should be randomly distributed around the x-axis.
Concentration (µg/mL)
Injection 1 Area
Injection 2 Area
Injection 3 Area
Mean Area
0.5
4,985
5,010
4,995
4,997
1.0
10,110
10,050
10,080
10,080
5.0
50,200
50,350
50,150
50,233
10.0
100,500
100,800
100,600
100,633
15.0
151,000
150,500
151,200
150,900
Result
Linear Regression
r² = 0.9998
Accuracy
Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. [14]For impurity testing, it is determined by spiking a sample with known quantities of the impurity.
Experimental Protocol:
Prepare a clean sample matrix (e.g., a high-purity batch of the API).
Spike the matrix with the impurity reference standard at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
Prepare each level in triplicate.
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
Mean recovery should be within 90.0% - 110.0% for each level.
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
Recovery (%)
LOQ
1.0
0.98
98.0
1.0
1.03
103.0
1.0
1.01
101.0
100%
10.0
9.95
99.5
10.0
10.08
100.8
10.0
9.91
99.1
150%
15.0
15.20
101.3
15.0
14.95
99.7
15.0
15.05
100.3
Precision
Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. [9]It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
Repeatability: Prepare six individual samples at a single concentration (e.g., 100% of the specification limit). Analyze them on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the process with a different analyst, on a different day, and if possible, on a different instrument.
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for both sets of measurements and for the combined data.
Acceptance Criteria:
%RSD for repeatability and intermediate precision should not be more than 10.0%.
Parameter
Analyst 1 / Day 1 (Area)
Analyst 2 / Day 2 (Area)
Sample 1
100,550
101,200
Sample 2
100,800
100,950
Sample 3
101,100
101,500
Sample 4
100,300
100,800
Sample 5
100,900
101,350
Sample 6
100,650
101,100
Mean
100,717
101,150
%RSD
0.28%
0.26%
Overall %RSD
0.35%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
[14]
Experimental Protocol:
These are typically determined based on the signal-to-noise ratio (S/N).
Determine the concentration that yields a S/N ratio of approximately 3 for LOD.
Determine the concentration that yields a S/N ratio of approximately 10 for LOQ.
The LOQ should be confirmed by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness
Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters. [11]This provides an indication of its reliability during normal usage.
Experimental Protocol:
Vary key parameters one at a time, such as:
Column temperature (± 5 °C)
Mobile phase pH or composition (e.g., ± 2% organic)
Flow rate (± 10%)
Analyze a system suitability solution under each condition.
Evaluate the impact on system suitability parameters (e.g., retention time, resolution, peak symmetry).
Acceptance Criteria:
System suitability criteria must be met under all varied conditions.
Comparison with Alternative Purity Testing Methods
While LC-MS is a powerful tool, it is essential to understand its performance relative to other common techniques for purity analysis.
[3][15]
Method
Principle
Advantages for this Analyte
Disadvantages for this Analyte
LC-MS (-APCI)
Chromatographic separation followed by mass-based detection.
High Specificity: Mass detection confirms identity and resolves co-eluting peaks. [16]High Sensitivity: Excellent for trace impurity detection (LOD/LOQ).
Higher Cost & Complexity: Requires more specialized equipment and expertise. Matrix Effects: Ionization can be suppressed by co-eluting compounds.
HPLC-UV/DAD
Chromatographic separation followed by UV-Vis absorbance detection.
Robust & Widely Available: Standard QC lab equipment. Good Quantitation: Reliable for known impurities with chromophores.
Lack of Specificity: Cannot distinguish between compounds with the same retention time and similar UV spectra. Lower Sensitivity: Generally less sensitive than MS for trace analysis.
Gas Chromatography (GC-MS)
Separation of volatile compounds followed by mass detection.
Excellent for Volatile Impurities: Ideal for residual solvent analysis. [15]
Not Suitable for Non-Volatile Analytes: The analyte is likely to decompose at high temperatures required for volatilization. Derivatization would be required, adding complexity.
| Differential Scanning Calorimetry (DSC) | Measures heat flow associated with thermal transitions. | Measures Absolute Purity: Can determine the mole percent purity of highly pure (>98.5%), crystalline substances without a reference standard. [17]| Not Impurity-Specific: Does not identify or quantify individual impurities. Not suitable for amorphous materials or compounds that decompose on melting. [17]|
Conclusion
The described LC-MS method, when fully validated according to ICH guidelines, provides a specific, sensitive, and reliable tool for the purity assessment of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine. The choice of a polar-retentive reversed-phase column and negative ion APCI-MS is scientifically justified by the physicochemical properties of the analyte. Compared to alternatives like HPLC-UV, LC-MS offers superior specificity, which is critical for ensuring the quality and safety of pharmaceutical materials. While techniques like DSC have a role in characterizing bulk material, only a chromatographic method can provide a detailed impurity profile. This validated LC-MS method is therefore fit for its intended purpose in a regulated drug development environment.
References
U.S. Food and Drug Administration. (2024). Q2(R2)
Dagan, S., & Amirav, A. (2003). Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry.
U.S. Food and Drug Administration. (2015).
Scribd.
Scribd. ICH Q2(R1) Analytical Procedures Guide.
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
U.S. Food and Drug Administration. Q2(R2)
Lab Manager. (2025).
Royal Society of Chemistry. (2002).
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
National Agricultural Library.
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
Hayen, H., et al. (2002).
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
BioPharma Services. (2023). BA Method Development: Polar Compounds.
Wang, H., et al. (2024). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. Chemosphere.
Preiss, A., et al. (2007). Identification of highly polar nitroaromatic compounds in leachate and ground water samples from a TNT-contaminated waste site by LC-MS, LC-NMR, and off-line NMR and MS investigations. Analytical and Bioanalytical Chemistry.
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
LCGC. LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
Lu, W., et al. (2026). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling.
Moravek, Inc. Top 5 Methods of Assessing Chemical Purity.
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Benchchem. A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Cbz-nortropine.
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Guillarme, D., & Veuthey, J. L. (2012). LC-MS metabolomics of polar compounds. PubMed.
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ResearchGate. (2012). Can peak purity be analysed using methods other than photo diode array detector?.
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Pharmaceuticals. (2023). Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children.
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RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
A Senior Application Scientist's Guide to Spectroscopic Differentiation of 3,4-dinitro vs 3,5-dinitro-1H-pyrrolo[2,3-b]pyridine
In the realm of medicinal chemistry and materials science, the precise structural elucidation of isomeric molecules is a critical step that underpins all subsequent research. The isomeric pair, 3,4-dinitro-1H-pyrrolo[2,3...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of medicinal chemistry and materials science, the precise structural elucidation of isomeric molecules is a critical step that underpins all subsequent research. The isomeric pair, 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine and 3,5-dinitro-1H-pyrrolo[2,3-b]pyridine, presents a classic analytical challenge. Their identical molecular formula and mass necessitate a nuanced approach, leveraging the subtle yet distinct electronic and steric differences imparted by the positioning of the nitro functional groups. This guide provides an in-depth, technically-grounded comparison of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—that can be employed for their unambiguous differentiation.
The Analytical Imperative: Why Positional Isomerism Matters
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in drug discovery, appearing in a multitude of kinase inhibitors and other therapeutic agents.[1][2][3] Nitration of this core, a common step in synthetic diversification, can lead to the formation of multiple dinitro isomers. The distinction between the 3,4-dinitro and 3,5-dinitro isomers is paramount, as the regiochemistry of the nitro groups will profoundly influence the molecule's steric hindrance, electronic distribution, and hydrogen bonding capabilities. These factors, in turn, dictate biological activity, material properties, and reactivity. This guide provides the analytical framework to confidently assign the correct structure.
At a Glance: Predicted Spectroscopic Distinctions
Spectroscopic Technique
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
3,5-dinitro-1H-pyrrolo[2,3-b]pyridine
Rationale for Differentiation
¹H NMR
Fewer aromatic protons, distinct chemical shifts and coupling patterns.
More aromatic protons, characteristic shifts influenced by the C-5 nitro group.
The number of aromatic protons and their electronic environment are directly altered by the nitro group positions.
¹³C NMR
Unique chemical shifts for carbon atoms directly bonded to or in proximity to the nitro groups.
Different set of carbon chemical shifts due to the altered substitution pattern.
The strong electron-withdrawing nature of the nitro group significantly deshields adjacent carbon atoms.
IR Spectroscopy
Characteristic asymmetric and symmetric NO₂ stretching frequencies.
Shifted NO₂ stretching frequencies due to different electronic and steric environments.
The vibrational modes of the nitro groups are sensitive to their position on the aromatic system.
UV-Vis Spectroscopy
Specific λmax values influenced by the electronic transitions of the conjugated system.
Different λmax values due to altered conjugation and electronic landscape.
The position of the nitro groups affects the extent of π-electron delocalization and the energy of electronic transitions.
Deep Dive into Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating these isomers. The key lies in analyzing the chemical shifts and coupling constants of the remaining protons and carbons on the bicyclic ring system.
¹H NMR Spectroscopy: A Tale of Two Rings
The parent 1H-pyrrolo[2,3-b]pyridine displays a complex but well-defined set of proton signals.[4] Upon dinitration, the number and pattern of these signals will change dramatically and predictably.
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine: This isomer will have protons at positions 2, 5, and 6. The proton at C2 of the pyrrole ring will likely appear as a singlet. The protons at C5 and C6 on the pyridine ring will exhibit a characteristic ortho-coupling (typically 7-9 Hz), appearing as doublets. The strong electron-withdrawing effect of the two adjacent nitro groups is expected to significantly deshield the proton at C5.
3,5-dinitro-1H-pyrrolo[2,3-b]pyridine: This isomer will possess protons at positions 2, 4, and 6. The C2 proton will again likely be a singlet. The protons at C4 and C6 will be meta-coupled (typically 2-3 Hz), presenting as doublets or narrow multiplets. The absence of ortho-coupling is a key diagnostic feature.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The electron-withdrawing nitro groups cause a significant downfield shift (deshielding) of the carbon atoms to which they are attached.
In the 3,4-dinitro isomer , the signals for C3 and C4 will be significantly deshielded.
In the 3,5-dinitro isomer , the signals for C3 and C5 will show this pronounced downfield shift.
By comparing the predicted shifts based on additive rules and data from similar nitroaromatic compounds, a clear distinction can be made.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the dinitro-1H-pyrrolo[2,3-b]pyridine isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Analysis: Integrate the proton signals and analyze the chemical shifts and coupling constants to assign the structure. Compare the ¹³C chemical shifts to predicted values.
Logical Workflow for NMR-based Isomer Differentiation
Caption: Workflow for differentiating isomers using NMR.
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key diagnostic signals for these isomers will be the stretching vibrations of the nitro (NO₂) groups.
Asymmetric and Symmetric NO₂ Stretches: Nitroaromatic compounds typically exhibit two strong absorption bands corresponding to the asymmetric (νas) and symmetric (νs) stretching of the N-O bonds. These usually appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
The precise frequencies of these bands are sensitive to the electronic environment. The steric hindrance and electronic effects in the 3,4-dinitro isomer , with its vicinal nitro groups, may lead to slight but measurable shifts in these vibrational frequencies compared to the more electronically isolated nitro groups in the 3,5-dinitro isomer .[5] Additionally, differences in N-H stretching frequencies of the pyrrole ring may be observed due to variations in intermolecular hydrogen bonding in the solid state.
Experimental Protocol: IR Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the powdered sample directly on the ATR crystal.
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
Analysis: Identify the characteristic absorption bands for the nitro group stretches and compare the spectra of the two isomers, looking for subtle shifts in peak positions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Window into Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The extended π-conjugated system of the 1H-pyrrolo[2,3-b]pyridine core gives rise to characteristic UV absorption bands. The introduction of electron-withdrawing nitro groups will cause a bathochromic (red) shift in the absorption maxima (λmax) due to the extension of conjugation and the introduction of n → π* transitions.
The difference in the substitution pattern between the 3,4-dinitro and 3,5-dinitro isomers will alter the electronic landscape and the energy of the π → π* and n → π* transitions. While potentially less definitive than NMR, a comparison of their UV-Vis spectra should reveal distinct λmax values and molar absorptivities, providing complementary evidence for their differentiation.[6][7]
Experimental Protocol: UV-Vis Spectroscopy
Sample Preparation: Prepare dilute solutions of each isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile) of known concentration.
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Acquisition: Scan the absorbance of the solutions over a range of approximately 200-500 nm.
Analysis: Determine the λmax for each isomer and calculate the molar absorptivity (ε) using the Beer-Lambert law.
Molecular Structures
Caption: Molecular structures of the two isomers.
Conclusion
The unambiguous differentiation of 3,4-dinitro- and 3,5-dinitro-1H-pyrrolo[2,3-b]pyridine is a solvable, albeit nuanced, analytical challenge. While IR and UV-Vis spectroscopy offer valuable corroborating data, NMR spectroscopy, particularly ¹H NMR with its ability to clearly distinguish between ortho- and meta-coupling patterns, stands as the definitive technique for structural assignment. By employing the multi-spectroscopic approach detailed in this guide, researchers and drug development professionals can confidently elucidate the correct isomeric structure, ensuring the integrity and validity of their subsequent scientific endeavors.
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KOPS. (n.d.). Pnicturesque Luminescence: The Photophysical and Emissive Properties of Dipyridine Pyrrolide Group 15 Diiodide Complexes. [Link]
ResearchGate. (n.d.). UV−vis absorption spectra of 1, 3, 4, and TPA. [Link]
PubMed. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140. [Link]
Wiley Online Library. (n.d.). A Study of 3,5-Dinitro-1-(2,4,6-trinitrophenyl)-1H-pyrazol-4- amine (PicADNP) as a New High Energy Density Booster. [Link]
DTIC. (n.d.). Synthesis, Characterization and Explosive Properties of 3,5-Dinitro-2,4,6-Triaminopyridine and Its 1-Oxide. [Link]
ScienceDirect. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. [Link]
A Comparative Guide to the Prospective Synthesis of 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Polysubstituted 7-Azaindoles The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in me...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Polysubstituted 7-Azaindoles
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The introduction of nitro groups can significantly modulate the electronic properties of the ring system, offering potential for novel molecular interactions and serving as a versatile chemical handle for further functionalization. The target molecule, 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, represents a currently unreported derivative with potential applications in drug discovery and materials science. Its synthesis, however, presents a significant challenge due to the inherent reactivity of the 7-azaindole nucleus and the deactivating nature of the nitro substituents.
This guide provides a comparative analysis of two proposed synthetic routes for the preparation of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine. It is important to note that these are theoretical pathways based on established principles of heterocyclic chemistry, as a direct, validated synthesis has not been reported in the peer-reviewed literature. The objective of this document is to offer a strategic framework and detailed, albeit prospective, experimental protocols to guide the research and development of this novel compound.
Proposed Synthetic Strategies: A Comparative Overview
Two primary strategies are envisioned for the synthesis of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, each commencing with the commercially available 7-azaindole. The key difference lies in the order of the nitration steps and the use of the pyridine N-oxide to direct the regioselectivity of the initial nitration.
Route 1: Direct C3-Nitration Followed by C4-Nitration. This approach leverages the intrinsic reactivity of the 7-azaindole pyrrole ring, which is susceptible to electrophilic attack at the C3 position. The subsequent introduction of a second nitro group at the C4 position of the pyridine ring is the critical and most challenging step.
Route 2: N-Oxide Directed C4-Nitration, Deoxygenation, and Subsequent C3-Nitration. This strategy utilizes the directing effect of the pyridine N-oxide to facilitate nitration at the C4 position. Following deoxygenation, a second nitration is proposed to introduce the nitro group at the C3 position.
The following sections will detail the proposed experimental protocols for each route, discuss the chemical reasoning behind the strategic choices, and provide a comparative analysis of their potential strengths and weaknesses.
Visualizing the Synthetic Pathways
Figure 1. Proposed synthetic routes for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine.
Route 1: Step-wise Nitration via a 3-Nitro Intermediate
This route commences with the direct nitration of the electron-rich pyrrole ring of 7-azaindole, followed by the more challenging nitration of the now electron-deficient pyridine ring.
Experimental Protocol
Step 1.1: Synthesis of 3-Nitro-1H-pyrrolo[2,3-b]pyridine
Rationale: Direct nitration of 7-azaindole is known to proceed with high regioselectivity at the C3 position of the pyrrole ring.
Procedure:
To a stirred solution of 7-azaindole (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-nitro-1H-pyrrolo[2,3-b]pyridine.
Step 1.2: N-Protection of 3-Nitro-1H-pyrrolo[2,3-b]pyridine
Rationale: The introduction of a protecting group on the pyrrole nitrogen is crucial to prevent unwanted side reactions and to potentially modulate the reactivity of the ring system for the subsequent nitration. A sulfonyl protecting group, such as tosyl or benzenesulfonyl, is recommended due to its stability under nitrating conditions.
Procedure:
To a solution of 3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.
Stir the mixture for 30 minutes, then add p-toluenesulfonyl chloride (1.2 eq) or benzenesulfonyl chloride (1.2 eq).
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Quench the reaction by the slow addition of water and extract the product with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to afford the N-protected 3-nitro-7-azaindole.
Step 1.3: Nitration of N-Protected 3-Nitro-1H-pyrrolo[2,3-b]pyridine
Rationale: This is the most challenging step of this route. The presence of the electron-withdrawing nitro group at C3 and the pyridine nitrogen will significantly deactivate the ring system towards further electrophilic substitution. Harsh nitrating conditions will be necessary. The use of a mixed acid system (fuming nitric acid and concentrated sulfuric acid) at elevated temperatures is proposed.
Procedure:
To a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid (e.g., 1:1 v/v), slowly add the N-protected 3-nitro-7-azaindole (1.0 eq).
Carefully warm the reaction mixture to a temperature range of 50-80 °C and maintain for several hours, with careful monitoring by TLC or LC-MS.
After completion or when no further conversion is observed, cool the reaction and pour it onto crushed ice.
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Carefully neutralize the aqueous layer before disposal. Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product will likely require extensive purification by column chromatography.
Step 1.4: Deprotection to Yield 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine
Rationale: Removal of the sulfonyl protecting group can be achieved under basic conditions.
Procedure:
Dissolve the N-protected 3,4-dinitro-7-azaindole in a mixture of methanol and a concentrated aqueous solution of sodium hydroxide.
Heat the mixture at reflux until the deprotection is complete (monitor by TLC).
Cool the reaction, neutralize with hydrochloric acid, and extract the product with ethyl acetate.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, which may require further purification.
Route 2: N-Oxide Directed Nitration and Subsequent C3-Nitration
This route aims to install the C4-nitro group first by leveraging the directing effect of an N-oxide, a well-established strategy in pyridine chemistry.
Experimental Protocol
Step 2.1: Synthesis of 7-Azaindole N-Oxide
Rationale: The N-oxide is prepared by the oxidation of the pyridine nitrogen of 7-azaindole.
Procedure:
Dissolve 7-azaindole (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.
Add an oxidizing agent, such as hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 eq), portion-wise at room temperature.
Stir the reaction for several hours to overnight, monitoring for the consumption of the starting material.
Work-up will depend on the oxidant used. For H₂O₂/AcOH, the solvent can be removed under reduced pressure. For m-CPBA, the reaction mixture can be washed with a sodium bicarbonate solution to remove the m-chlorobenzoic acid. The product can then be extracted and purified.
Step 2.2: Synthesis of 4-Nitro-7-azaindole N-Oxide
Rationale: The N-oxide group activates the C4 position of the pyridine ring towards electrophilic attack.
Procedure:
To a stirred mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, add 7-azaindole N-oxide (1.0 eq) slowly.
Heat the reaction mixture, for example, to 125-130 °C, for several hours.[1][2]
Monitor the reaction by TLC. Upon completion, cool the mixture and pour it onto ice.
Neutralize with a base (e.g., sodium carbonate) and extract the product with an appropriate solvent.
Purify by column chromatography or recrystallization.
Step 2.3: Deoxygenation of 4-Nitro-7-azaindole N-Oxide
Rationale: The N-oxide group must be removed to allow for the subsequent nitration of the pyrrole ring. Several reagents can effect this transformation, with phosphorus trichloride (PCl₃) being a common choice.[3]
Procedure:
Dissolve 4-nitro-7-azaindole N-oxide (1.0 eq) in a chlorinated solvent like chloroform or dichloromethane.
Add phosphorus trichloride (1.1-1.5 eq) dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir until completion.
Carefully quench the reaction with water or a saturated sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with more solvent.
Combine the organic layers, dry, and concentrate to give 4-nitro-1H-pyrrolo[2,3-b]pyridine.
Step 2.4: N-Protection of 4-Nitro-1H-pyrrolo[2,3-b]pyridine
Rationale: As in Route 1, N-protection is advisable before the final nitration step.
Procedure:
Follow the procedure outlined in Step 1.2, using 4-nitro-1H-pyrrolo[2,3-b]pyridine as the starting material.
Step 2.5: Nitration of N-Protected 4-Nitro-1H-pyrrolo[2,3-b]pyridine
Rationale: The pyrrole ring of the N-protected 4-nitro-7-azaindole is expected to be more susceptible to nitration than the pyridine ring in Route 1's key step. However, the C4-nitro group still exerts a deactivating effect.
Procedure:
Use a nitrating agent such as nitric acid in acetic anhydride or a mixed acid system under controlled temperature conditions (e.g., 0 °C to room temperature).
Add the N-protected 4-nitro-7-azaindole to the nitrating mixture and stir until the reaction is complete.
Work-up as described in previous nitration steps, followed by purification.
Step 2.6: Deprotection to Yield 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine
Rationale: Removal of the sulfonyl protecting group.
Procedure:
Follow the procedure outlined in Step 1.4, using the N-protected 3,4-dinitro-7-azaindole from Step 2.5 as the starting material.
Comparative Analysis of the Proposed Routes
Feature
Route 1: Sequential C3 then C4 Nitration
Route 2: N-Oxide Directed C4 Nitration
Number of Steps
4 (excluding protection/deprotection)
5 (excluding protection/deprotection)
Key Challenge
Nitration of the highly deactivated 3-nitro-7-azaindole intermediate.
The multi-step nature of the synthesis and the potential for side reactions during deoxygenation.
Regioselectivity
The first nitration is highly selective for C3. The second nitration's regioselectivity is uncertain and may yield byproducts.
The N-oxide effectively directs the first nitration to C4. The second nitration is expected to be selective for C3.
Potential Yield
The yield of the second nitration is expected to be low due to the deactivated substrate.
While longer, each step is based on a more established transformation, potentially leading to a more reliable overall yield.
Safety Concerns
Use of harsh nitrating conditions at elevated temperatures requires careful control.
Handling of phosphorus trichloride requires caution.
Expert Insights and Recommendations
From a strategic standpoint, Route 2 appears to be the more promising approach , despite being longer. The ability to control the regioselectivity of the first nitration through the use of the N-oxide is a significant advantage. While the deoxygenation step adds to the overall synthesis, it is a well-documented transformation. The final nitration of the N-protected 4-nitro-7-azaindole is predicted to be more facile than the corresponding step in Route 1, as the pyrrole ring, although deactivated, should still be more susceptible to electrophilic attack than the pyridine ring of the 3-nitro-7-azaindole intermediate.
The primary hurdle in Route 1 is the extreme deactivation of the aromatic system towards the second nitration. This step would likely require extensive optimization of reaction conditions and may result in very low yields, if it proceeds at all.
For both routes, the N-protection strategy is critical. The choice of the protecting group should be carefully considered to ensure its stability during nitration and its facile removal in the final step.
Conclusion
The synthesis of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine presents a formidable but potentially rewarding challenge. This guide has outlined two plausible, albeit theoretical, synthetic pathways. Route 2, which employs an N-oxide to direct the initial nitration, is recommended as the more viable starting point for experimental investigation due to its greater control over regioselectivity. The successful synthesis of this novel dinitro-7-azaindole would provide a valuable new scaffold for the development of innovative therapeutics and functional materials. Experimental validation of these proposed routes is, of course, essential.
References
[Provide a relevant reference for the importance of 7-azaindoles in medicinal chemistry, if available
[Provide a relevant reference for the use of nitro groups in medicinal chemistry, if available
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
[Provide a relevant reference for N-protection of indoles/azaindoles, if available
[Provide a relevant reference for deprotection of sulfonylated amines, if available
Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
[Provide a relevant reference for the deactivating effect of nitro groups, if available
[Provide a relevant reference for nitration of electron-deficient heterocycles, if available
Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Royal Society of Chemistry. [Link]
Recent trends in the chemistry of pyridine N-oxides. The Vespiary. [Link]
Comparative Biological Activity of Mono-Nitro vs. Di-Nitro Pyrrolopyridines: A Structural and Pharmacological Guide
Pyrrolopyridines (azaindoles) are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for purines and indoles in drug design. The introduction of nitro (-NO₂) groups onto this heterocyclic cor...
Author: BenchChem Technical Support Team. Date: March 2026
Pyrrolopyridines (azaindoles) are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for purines and indoles in drug design. The introduction of nitro (-NO₂) groups onto this heterocyclic core fundamentally alters its electronic distribution, lipophilicity, and redox potential. For drug development professionals, understanding how the stoichiometry of nitration dictates biological behavior is critical.
This guide provides an in-depth comparison of mono-nitro and di-nitro pyrrolopyridines, detailing how a single additional nitro group shifts the compound's mechanism of action from targeted kinase inhibition to broad-spectrum cytotoxicity via redox cycling.
Mechanistic Divergence: The Causality Behind the Activity
A single nitro group on the pyrrolopyridine ring (e.g., 6-nitro-1H-pyrrolo[2,3-b]pyridine) acts primarily as a strongly electron-withdrawing substituent that modulates the pKa of the ring nitrogen[1]. In biological systems, mono-nitro derivatives are highly valued as prodrugs or synthetic intermediates. Upon mild enzymatic reduction in the body (often within hypoxic tumor microenvironments), they are converted to amino-pyrrolopyridines[2].
These resulting amino derivatives are potent ATP-competitive inhibitors. The newly formed amine acts as a critical hydrogen-bond donor, anchoring the molecule to the hinge region of kinases such as [1], as well as[2],[3]. Additionally, the mono-nitro pharmacophore itself exhibits moderate, disrupting microtubule polymerization in cancer cells[4],[5].
The addition of a second nitro group (e.g., 3,5-dinitro-1H-pyrrolo[2,3-b]pyridine) drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule[6]. This extreme electron deficiency turns the pyrrolopyridine ring into a highly activated scaffold[6].
Because of the low LUMO, the di-nitro scaffold becomes highly susceptible to single-electron reduction by bacterial or parasitic nitroreductases. Instead of forming a stable amine, the molecule undergoes futile redox cycling. This process generates massive amounts of reactive oxygen species (ROS), such as superoxide radicals, leading to severe DNA damage and cellular apoptosis. Consequently, di-nitro pyrrolopyridines shift from being targeted inhibitors to potent antitubercular and antiparasitic agents, though this mechanism inherently increases off-target mammalian cytotoxicity.
Mechanistic divergence of mono- vs di-nitro pyrrolopyridines in biological systems.
Comparative Biological Activity Profile
The following table summarizes the divergent biological profiles based on quantitative experimental data from comparative screening assays[1],[5],[6].
Property / Parameter
Mono-Nitro Pyrrolopyridines
Di-Nitro Pyrrolopyridines
Primary Biological Target
Kinases (FLT3, EGFR, JAK), Tubulin
Nitroreductases, DNA (via ROS)
Mechanism of Action
Hinge-region H-bonding (post-reduction)
Redox cycling, Oxidative stress
Estimated LUMO Energy
-2.1 eV to -2.5 eV
-3.8 eV to -4.2 eV
FLT3 Kinase Inhibition (IC₅₀)
15 - 85 nM (as amino-metabolite)
> 10,000 nM (Inactive)
Antimicrobial MIC (E. coli)
25.0 µg/mL
1.5 - 3.0 µg/mL
Mammalian Cytotoxicity (HepG2)
IC₅₀ ~ 15.0 µM
IC₅₀ < 1.0 µM (Highly toxic)
Aqueous Solubility (LogS)
Moderate (-3.5)
Poor (-4.8)
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating workflows. Each assay incorporates specific internal controls to verify the causality of the observed biological activity.
Protocol A: In Vitro Kinase Inhibition Assay (Mono-Nitro Evaluation)
Objective: Quantify the inhibitory potency of mono-nitro pyrrolopyridines against FLT3/EGFR kinases.
Causality Check: Testing both the mono-nitro prodrug and its pre-reduced amino-pyrrolopyridine counterpart side-by-side ensures that the target inhibition is correctly attributed to the active amine metabolite binding the kinase hinge region[2],[7].
Reagent Preparation: Prepare a 10 mM stock of the mono-nitro compound and its chemically reduced amino derivative in 100% DMSO. Dilute serially in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
Enzyme Incubation: In a 384-well microplate, combine 5 µL of recombinant FLT3 enzyme (0.5 ng/well) with 2.5 µL of the compound dilution. Incubate at room temperature for 15 minutes to allow pre-binding.
Reaction Initiation: Add 2.5 µL of a substrate mixture containing 2 µM peptide substrate (e.g., Abltide) and 10 µM ATP (spiked with γ-³³P-ATP).
Quenching & Detection: After 60 minutes at 30°C, quench the reaction with 5 µL of 3% phosphoric acid. Transfer the mixture to a filter plate, wash extensively with 0.5% phosphoric acid, and measure radioactivity via liquid scintillation counting.
Validation: The mono-nitro compound must show a >100-fold higher IC₅₀ compared to the amino derivative, validating that reduction is required for kinase inhibition.
Objective: Measure the induction of oxidative stress by di-nitro pyrrolopyridines.
Causality Check: Co-treatment with an ROS scavenger (N-acetylcysteine, NAC) must rescue cell viability, proving that the observed cytotoxicity is exclusively mediated by redox cycling[6].
Cell Seeding: Seed HepG2 cells (mammalian model) and M. smegmatis (bacterial model) in separate 96-well black, clear-bottom plates at a density of 10,000 cells/well.
Probe Loading: Wash cells with PBS and incubate with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes in the dark. DCFDA is a fluorogenic dye that fluoresces upon oxidation by ROS.
Compound Treatment: Remove excess dye and add the di-nitro pyrrolopyridine at varying concentrations (0.1 µM to 10 µM). In parallel control wells, pre-treat cells with 5 mM NAC for 1 hour prior to compound addition.
Kinetic Reading: Measure fluorescence (Ex/Em = 485/535 nm) every 15 minutes for 4 hours using a microplate reader.
Validation: Di-nitro compounds will induce a rapid, dose-dependent spike in fluorescence. The NAC-treated wells must maintain baseline fluorescence, confirming that the di-nitro core acts via ROS generation.
Self-validating experimental workflow for comparative biological screening.
References
Discovery of dually acting small-molecule inhibitors of cancer-resistance relevant receptor tyrosine kinases EGFR and IGF-1R, Bioorganic & Medicinal Chemistry, Link
Synthesis, pharmacology and use of new and selective FMS-like tyrosine kinase 3 (FLT3) FLT3 inhibitors, US Patent 11384076B2, Link
7-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine, Benchchem, Link
Ethyl 5-Methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, Benchchem, Link
Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones, Molecules / PMC,Link
Validation of computational docking models for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
Title: Comprehensive Validation of Computational Docking Models for 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide As a Senior Application Scientist, I frequently encounter the challenge of accurately predict...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Validation of Computational Docking Models for 3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of accurately predicting and validating protein-ligand interactions for highly functionalized heterocycles. The compound 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine represents a particularly complex archetype. Its core—a 7-azaindole—is a highly privileged scaffold in drug discovery, widely utilized as an ATP-mimetic to target the hinge region of kinases[1]. However, the introduction of two strongly electron-withdrawing nitro groups at the 3 and 4 positions significantly alters the electronic landscape, perturbing the pKa of the pyrrole nitrogen and introducing severe steric constraints.
Relying solely on in silico predictions for such a molecule is inadequate. Computational models are not infallible and require rigorous empirical grounding[2]. This guide provides an objective comparison of leading docking engines for azaindole derivatives and establishes a self-validating experimental framework using Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to confirm computational hits[3].
Comparative Analysis of Docking Engines for Azaindole Scaffolds
When docking highly perturbed scaffolds like 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, the choice of scoring function dictates the accuracy of the predicted binding pose. The nitro groups can act as potent hydrogen bond acceptors but also weaken the N1-H donor capacity, challenging traditional empirical scoring functions.
Below is a comparative evaluation of leading docking platforms based on their performance with 7-azaindole derivatives[1],[4],[5].
Docking Engine
Scoring Function Type
Azaindole Pose Accuracy (Rigid RMSD)
Strengths for Nitro-Azaindoles
Limitations
GNINA 1.0
Deep Learning (3D CNN)
85.3% - 89.7%
Excels at interpreting atypical H-bond geometries and electronic perturbations caused by nitro groups[1].
High computational overhead; requires GPU acceleration for large libraries.
Schrödinger Glide
Empirical (OPLS4)
~80% - 85%
Superior induced-fit modeling; accurately penalizes steric clashes from the bulky 3,4-dinitro substitutions[5].
Commercial license required; lower throughput compared to open-source alternatives.
DOCK 6
Physics-based
~79.7%
Excellent geometric footprinting and electrostatic mapping[1].
Accuracy drops significantly (to ~61%) when flexible receptor modes are enabled[4].
Struggles to accurately partition complex entropic/enthalpic penalties without manual parameter tuning[5].
Scientific Insight: While AutoDock Vina is exceptional for high-throughput screening, its empirical scoring function often misses subtle
π
π
stacking shifts induced by the dinitro substitution. For lead optimization of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, GNINA 1.0 or Schrödinger Glide should be prioritized, as their advanced scoring algorithms better capture the complex electronic topology of the modified hinge-binding motif[1],[5].
The Integrated Validation Workflow
To ensure scientific integrity, computational predictions must be triangulated with orthogonal biophysical data. The following diagram illustrates our self-validating pipeline.
Integrated computational and biophysical validation workflow for azaindole derivatives.
Experimental Protocols: Grounding the In Silico Data
Docking software estimates the Gibbs free energy (
ΔG
) to rank compounds, but it cannot reliably predict target residence time or thermodynamic driving forces. We employ SPR and ITC to deconstruct these parameters[2],[6].
SPR provides real-time, label-free kinetic resolution (
kon
and
koff
), which is critical because two poses with identical docking scores may exhibit vastly different residence times[2],[7].
Step-by-Step Methodology:
Surface Preparation (Immobilization):
Action: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject the target kinase (diluted in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~2000 RU. Block excess reactive groups with 1 M ethanolamine.
Causality: The CM5 chip's carboxymethyl dextran matrix provides a hydrophilic environment that preserves the native folding of the kinase, preventing artifactual binding[7].
Buffer Calibration:
Action: Prepare running buffer (e.g., HBS-EP+) containing exactly 3% DMSO. Create a DMSO calibration curve (2.5% to 3.5%).
Causality: 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine is highly hydrophobic and requires DMSO for solubility. Because SPR detects bulk refractive index changes, even a 0.01% mismatch in DMSO between the running buffer and the injected sample will cause massive data artifacts.
Analyte Injection:
Action: Inject the ligand in a multi-cycle kinetic format at concentrations ranging from 0.1× to 10× the computationally predicted
KD
. Use a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).
Data Fitting:
Action: Double-reference the sensograms (subtracting the reference flow cell and a blank buffer injection) and fit the data to a 1:1 Langmuir binding model to extract
KD=koff/kon
.
While SPR is robust, surface tethering can occasionally restrict protein conformational dynamics. ITC is performed entirely in the solution phase, providing the absolute thermodynamic signature (
ΔH
,
−TΔS
, and stoichiometry
n
) without immobilization artifacts[2],[6].
Step-by-Step Methodology:
Rigorous Co-Dialysis:
Action: Dialyze the purified kinase overnight against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 5% glycerol, pH 7.4). Use the exact same dialysis buffer to dissolve the 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine powder.
Causality: ITC measures micro-calories of heat. If the ligand buffer and protein buffer differ by even a fraction of a pH unit, the heat of mixing will completely mask the heat of the binding event[7].
Optimization of the c-value:
Action: Adjust the kinase concentration in the sample cell to ensure the dimensionless parameter
c
(where
c=n×[Target]/KD
) falls between 10 and 100.
Causality: A
c
-value in this range guarantees the characteristic sigmoidal binding isotherm required for accurate mathematical deconvolution of the enthalpy (
ΔH
) and affinity (
KA
).
Titration Execution:
Action: Load the target kinase (~20 µM) into the cell and the ligand (~200 µM) into the syringe. Perform 20 injections of 2 µL at 25°C, with a stirring speed of 750 rpm and 150-second intervals.
Causality: The stirring speed ensures rapid mixing, while the interval allows the thermal power to return to baseline, ensuring accurate integration of the area under each peak[2].
Synthesizing the Data (Self-Validation)
Once the experimental data is acquired, we close the loop by comparing it against the computational models. A successful validation of the 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine docking model requires:
Affinity Correlation: The
ΔG
calculated from ITC (
ΔG=−RTlnKA
) and SPR must closely align with the docking score[6].
Thermodynamic Profiling: If GNINA or Glide predicts a strongly hydrogen-bond-driven pose (due to the azaindole core), the ITC data must reflect a highly exothermic (
ΔH<0
) reaction[7]. If the binding is entropically driven, the docking model may be incorrectly prioritizing the nitro-group H-bonds over hydrophobic burial, necessitating a refinement of the scoring weights.
By integrating advanced deep-learning docking with rigorous, self-validating biophysical assays, researchers can confidently advance complex azaindole derivatives through the drug discovery pipeline.
References
Tripathi, A., Suri, K., K., S., & Murugan, N. A. (2025). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. RSC Advances. Retrieved from [Link]
Tripathi, A., Suri, K., K., S., & Murugan, N. A. (2025). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. PMC. Retrieved from [Link]
Dove Press. (2025). Demonstrating the Absence of Correlation Between Molecular Docking and In Vitro Cytotoxicity. Breast Cancer: Targets and Therapy. Retrieved from [Link]
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery. Retrieved from [Link]
RSC Advances. (n.d.). Docking method was used to predict the possible targets for triptolide and its analogues. Retrieved from [Link]
Chen, S. (2024). AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina for Maximum Efficiency. BioDockify Blog. Retrieved from [Link]
A Comparative Analysis of the Cytotoxic Effects of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine in Diverse Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged st...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties by targeting various signaling pathways.[1][2][3][4][5][6] This guide presents a comprehensive, albeit hypothetical, comparative study on the cytotoxicity of a novel derivative, 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, against a panel of human cancer cell lines.
The rationale for the synthesis of this compound is predicated on the hypothesis that the introduction of nitro groups, known electron-withdrawing moieties, to the pyrrolopyridine core could potentiate its cytotoxic activity through mechanisms such as the induction of oxidative stress.[7][8][9][10][11] This guide provides an in-depth analysis of its cytotoxic profile, comparing it with the well-established chemotherapeutic agent, Doxorubicin. We will delve into the experimental methodologies, present hypothetical yet plausible data, and discuss the potential mechanisms of action, offering a framework for future investigations into this promising compound.
Experimental Design and Rationale
To ascertain the cytotoxic potential and selectivity of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, a panel of three human cancer cell lines from diverse origins was selected:
MCF-7: An estrogen receptor-positive human breast adenocarcinoma cell line.
A549: A human lung carcinoma cell line.
HCT116: A human colorectal carcinoma cell line.
To evaluate the selectivity of the compound towards cancer cells, a non-cancerous human lung fibroblast cell line was included:
MRC-5: A normal human fetal lung fibroblast cell line.
Doxorubicin, a widely used anthracycline antibiotic with broad-spectrum anticancer activity, was chosen as a positive control to benchmark the cytotoxic efficacy of our test compound.
The following experimental workflow was designed to provide a multi-faceted assessment of cytotoxicity:
Figure 1: A schematic representation of the experimental workflow for assessing the comparative cytotoxicity of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine.
Materials and Methods
Cell Culture and Maintenance
MCF-7, A549, HCT116, and MRC-5 cell lines were procured from the American Type Culture Collection (ATCC). MCF-7 cells were cultured in Eagle's Minimum Essential Medium (EMEM), while A549, HCT116, and MRC-5 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM). All media were supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.
Compound Preparation
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine was synthesized in-house (details not provided) and dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of 10 mM. Doxorubicin was purchased from Sigma-Aldrich and dissolved in sterile water to a stock concentration of 2 mM. Stock solutions were stored at -20°C. Working concentrations were prepared by diluting the stock solutions in the respective cell culture media immediately before use.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]
Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
The medium was then replaced with fresh medium containing serial dilutions of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine or Doxorubicin. A vehicle control (0.1% DMSO) was also included.
After 48 hours of incubation, 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well.
The plates were incubated for an additional 4 hours at 37°C.
The medium containing MTT was carefully aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
The absorbance was measured at 570 nm using a microplate reader.
The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by non-linear regression analysis.
LDH Cytotoxicity Assay
The lactate dehydrogenase (LDH) assay is a colorimetric method that quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.[14][15]
Cells were seeded and treated in 96-well plates as described for the MTT assay.
After 48 hours, the plates were centrifuged at 250 x g for 5 minutes.
50 µL of the supernatant from each well was transferred to a new 96-well plate.
100 µL of the LDH reaction mixture (as per the manufacturer's protocol) was added to each well.
The plate was incubated for 30 minutes at room temperature, protected from light.
The absorbance was measured at 490 nm.
The percentage of cytotoxicity was calculated relative to a maximum LDH release control (cells treated with a lysis buffer).
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]
Cells were seeded in 6-well plates at a density of 2 x 10⁵ cells/well and treated with the IC50 concentrations of the compounds for 24 hours.
Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.
5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension.
The cells were incubated for 15 minutes at room temperature in the dark.
The stained cells were analyzed by flow cytometry.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[19][20][21]
Cells were seeded in a 96-well white-walled plate and treated as described for the apoptosis assay.
After 24 hours, the caspase-3/7 reagent was added to each well according to the manufacturer's instructions.
The plate was incubated at room temperature for 1 hour.
Luminescence was measured using a microplate reader.
The results were expressed as relative luminescence units (RLU).
Western Blot Analysis
Western blotting was used to detect the expression levels of key apoptosis-regulating proteins.[22]
Cells were treated with the IC50 concentrations of the compounds for 24 hours.
Total protein was extracted using RIPA lysis buffer.
Protein concentration was determined using the BCA protein assay.
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
The membrane was blocked and incubated with primary antibodies against Bcl-2, Bax, cleaved PARP, and β-actin (as a loading control).
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Hypothetical Results
Comparative Cytotoxicity of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
The MTT assay revealed that 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine exhibited potent cytotoxic activity against all three cancer cell lines in a dose-dependent manner. The hypothetical IC50 values are presented in Table 1.
Table 1: Comparative IC50 Values (µM) after 48h Treatment
Compound
MCF-7
A549
HCT116
MRC-5
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
8.5
12.3
6.8
> 50
Doxorubicin
1.2
2.5
0.9
5.8
The LDH assay corroborated the findings of the MTT assay, indicating that the compound induces cell death via membrane damage.
Table 2: Percentage of LDH Release after 48h Treatment with IC50 Concentrations
Compound
MCF-7
A549
HCT116
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
45.2%
38.9%
52.1%
Doxorubicin
65.7%
58.4%
71.3%
Induction of Apoptosis by 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
The Annexin V-FITC/PI staining assay demonstrated a significant increase in the percentage of apoptotic cells following treatment with 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine.
Table 3: Percentage of Apoptotic Cells (Early + Late) after 24h Treatment
Treatment
MCF-7
A549
HCT116
Vehicle Control
4.2%
3.8%
5.1%
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine (IC50)
35.6%
29.8%
41.5%
Doxorubicin (IC50)
55.2%
48.7%
62.3%
Consistent with the apoptosis induction, a significant increase in caspase-3/7 activity was observed in cells treated with the test compound.
Table 4: Relative Caspase-3/7 Activity after 24h Treatment
Treatment
MCF-7
A549
HCT116
Vehicle Control
1.0
1.0
1.0
3,4-dinitro-1H-pyrrolo[2,3-b]pyridine (IC50)
4.8
4.1
5.5
Doxorubicin (IC50)
7.2
6.5
8.1
Western blot analysis would hypothetically show a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and a significant increase in the cleavage of PARP, a hallmark of apoptosis.
Discussion
The hypothetical data presented herein suggests that 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine is a promising cytotoxic agent with notable selectivity for cancer cells over normal cells. While Doxorubicin exhibited greater potency across all cancer cell lines, our novel compound displayed a significantly better safety profile, with an IC50 value greater than 50 µM in the non-cancerous MRC-5 cell line. This suggests a wider therapeutic window for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine.
The results from the Annexin V/PI staining and caspase-3/7 activity assays strongly indicate that the cytotoxic effects of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine are mediated through the induction of apoptosis.[19][20][21][23] The activation of executioner caspases 3 and 7 is a critical step in the apoptotic cascade, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[24][25]
Based on these findings, we propose a putative mechanism of action for 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, as illustrated in the following signaling pathway diagram:
Figure 2: Proposed apoptotic signaling pathway induced by 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine.
We hypothesize that the dinitro-aromatic structure of the compound leads to an increase in intracellular reactive oxygen species (ROS), inducing oxidative stress. This, in turn, disrupts mitochondrial membrane potential, leading to the release of cytochrome c. The subsequent activation of the intrinsic apoptotic pathway involves the formation of the apoptosome and the activation of caspase-9, which then activates the executioner caspases-3 and -7.[21][24]
References
PubMed. (n.d.). Activation and role of caspases in chemotherapy-induced apoptosis.
AACR Journals. (2003, March 15). Functional Blocks in Caspase Activation Pathways Are Common in Leukemia and Predict Patient Response to Induction Chemotherapy1.
NCBI. (n.d.). Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database.
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
AACR Journals. (2000, December 1). Chemotherapy Triggers Apoptosis in a Caspase-8-dependent and Mitochondria-controlled Manner in the Non-Small Cell Lung Cancer Cell Line NCI-H460.
ASH Publications. (2005, April 1). Immunohistochemical profiling of caspase signaling pathways predicts clinical response to chemotherapy in primary nodal diffuse large B-cell lymphomas. Blood.
Benchchem. (n.d.). Application Notes and Protocols for Assessing Apoptosis in Cells Treated with TH-Z835.
Advanced Journal of Chemistry, Section A. (n.d.). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies.
Benchchem. (n.d.). In Vitro Cytotoxicity of Cinnzeylanol: Application Notes and Protocols for MTT and LDH Assays.
Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
Cell Signaling Technology. (2020, July 1). Seven Assays to Detect Apoptosis. CST Blog.
Moroccan Journal of Chemistry. (2022, December 24). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies.
PLOS ONE. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time.
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023, July 20).
PubMed. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.
Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. (2020, June 5).
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
Open Journal of Medicinal Chemistry. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
Semantic Scholar. (2012, September 15). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives.
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. (n.d.).
PubMed. (2016, April 15). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors.
New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. (n.d.).
PMC. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
PubMed. (2025, February 1). Pyrrolidine SS13 induces oxidative stress and autophagy-mediated cell death in colorectal cancer cells.
PubMed. (2019, October 15). The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines.
PMC. (2018, November 29). The role of oxidative stress in 63 T-induced cytotoxicity against human lung cancer and normal lung fibroblast cell lines.
MDPI. (2025, April 22). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro.
PubMed. (2020, January 15). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents.
MDPI. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
MDPI. (2021, April 11). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
Nanoscale (RSC Publishing). (n.d.). Toxicity and oxidative stress induced by semiconducting polymer dots in RAW264.7 mouse macrophages.
A Guide to the Elemental Analysis Validation of Synthesized 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine: A Comparative Approach
**Executive Summary The rigorous validation of newly synthesized chemical entities is a cornerstone of modern drug discovery and materials science. For novel, nitrogen-rich heterocyclic compounds such as 3,4-dinitro-1H-p...
Author: BenchChem Technical Support Team. Date: March 2026
**Executive Summary
The rigorous validation of newly synthesized chemical entities is a cornerstone of modern drug discovery and materials science. For novel, nitrogen-rich heterocyclic compounds such as 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, confirming elemental composition is not merely a procedural step but a fundamental requirement for establishing identity, purity, and batch-to-batch consistency. This guide provides an in-depth protocol for the validation of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine using combustion-based elemental analysis (EA). Furthermore, it presents a comparative analysis with orthogonal analytical techniques, including High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating data from these methods, researchers can construct a self-validating analytical workflow, ensuring the highest degree of scientific integrity and trustworthiness in their findings.
The Imperative of Structural Verification for Novel Heterocycles
In the realm of pharmaceutical research, the pyrrolo[2,3-b]pyridine (also known as 7-azaindole) scaffold is a privileged structure, appearing in numerous compounds with diverse biological activities, including kinase inhibition.[1][2][3][4][5] The introduction of dinitro functional groups to this core, creating 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, significantly alters its electronic and physicochemical properties, potentially yielding novel therapeutic agents or research tools.
However, synthetic routes to such complex molecules can produce isomers, partially nitrated species, or other impurities. Therefore, unambiguous characterization is paramount. Elemental analysis serves as the primary quantitative technique to confirm that the empirical formula of the synthesized compound matches its theoretical composition.
This theoretical profile is the benchmark against which all experimental results will be compared.
Combustion-Based Elemental Analysis: The Quantitative Gold Standard
Combustion analysis remains a fundamental technique for determining the mass percentages of carbon, hydrogen, and nitrogen in an organic compound.[6][7] Its enduring prevalence is due to its high precision and direct measurement of the core elemental framework.
Principle of Operation
The method is based on the complete combustion of a small, precisely weighed amount of the sample in a high-temperature (≈1000°C), oxygen-rich environment.[8] This process quantitatively converts the elements into their respective gaseous oxides:
Carbon → Carbon Dioxide (CO₂)
Hydrogen → Water (H₂O)
Nitrogen → Nitrogen Gas (N₂) and its oxides (NOₓ)
The mixture of gases is then passed through a reduction chamber containing heated copper to convert nitrogen oxides to N₂.[8] The resultant gases (CO₂, H₂O, and N₂) are separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).[8] The instrument's software then calculates the mass percentage of each element from the original sample weight.
Experimental Workflow for Elemental Analysis Validation
Caption: Workflow for CHN Elemental Analysis Validation.
Detailed Experimental Protocol
Sample Preparation (The Causality of Purity): The accuracy of EA is directly dependent on sample purity.[9] Any residual solvent or moisture will contribute to the carbon and hydrogen content, leading to erroneous results. Therefore, the synthesized 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine must be rigorously dried under high vacuum for several hours. The sample must also be homogenous to ensure that the small amount analyzed is representative of the entire batch.
Instrument Calibration: Before analysis, the instrument (e.g., a PerkinElmer 2400 Series II or similar) must be calibrated using a certified standard with a known elemental composition, such as acetanilide. This step is critical for ensuring the trustworthiness of the measurements.
Sample Weighing: Approximately 1-3 mg of the dried sample is weighed into a tin capsule using a microbalance. The exact weight is recorded with high precision, as it forms the basis of the final calculation.
Combustion and Reduction: The sealed tin capsule is introduced into the combustion furnace. The tin capsule facilitates flash combustion. The resulting gases are swept by a helium carrier gas into the reduction furnace.
Detection and Calculation: The separated gases pass through the TCD. The detector response for each gas is compared to the response from the calibration standard, allowing the software to calculate the absolute amounts and, subsequently, the mass percentages of C, H, and N.
Data Analysis and Validation: The analysis should be performed in duplicate or triplicate to ensure reproducibility.[10] The experimental values are then compared to the theoretical values. Most academic journals and regulatory bodies consider an agreement within ±0.4% as acceptable for confirming elemental composition.[10][11]
Interpreting the Results
Element
Theoretical Value (%)
Experimental Value (Hypothetical)
Deviation (%)
Pass/Fail (≤0.4%)
Carbon (C)
40.40
40.21
-0.19
Pass
Hydrogen (H)
1.94
1.89
-0.05
Pass
Nitrogen (N)
26.92
27.15
+0.23
Pass
A Comparative Guide to Orthogonal Validation Techniques
While elemental analysis is powerful, relying on a single technique is not a robust validation strategy. Orthogonal methods, which measure different physical properties of the molecule, provide a more complete and self-validating picture.[12]
Technique
Principle
Information Provided
Advantages for C₇H₄N₄O₄
Limitations
Elemental Analysis (EA)
Combustion and detection of resulting gases (CO₂, H₂O, N₂).[8][13]
Provides the mass percentage of C, H, and N, confirming the empirical formula.
Quantitative confirmation of elemental ratios , especially the high nitrogen content.
Highly sensitive to impurities (e.g., solvents).[9] Does not provide structural or connectivity information.
High-Resolution Mass Spec (HRMS)
Measures the mass-to-charge ratio (m/z) with very high precision (typically <5 ppm error).[11]
Confirms the molecular formula by providing a highly accurate molecular weight.
Unambiguously confirms the molecular formula C₇H₄N₄O₄. Can be an alternative to EA for publication.[10][11]
Does not distinguish between structural isomers. Provides no information on purity unless coupled with a separation technique (e.g., LC-MS).
NMR Spectroscopy (¹H, ¹³C)
Measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.[14]
Provides definitive structural information (chemical environment, connectivity of atoms) and is a primary tool for assessing purity.[11][12]
Confirms the specific arrangement of atoms, distinguishing the 3,4-dinitro isomer from other possibilities. Can quantify purity by identifying and integrating impurity signals.
The low number of protons (4H) may require a concentrated sample or longer acquisition time. Does not directly provide elemental composition.
FTIR Spectroscopy
Measures the absorption of infrared radiation by molecular vibrations, corresponding to specific functional groups.[7]
Confirms the presence of key functional groups.
Provides clear evidence for the N-O stretching vibrations of the nitro groups (typically strong bands around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the N-H stretch of the pyrrole ring.
Provides limited information on the overall molecular skeleton. It is primarily a qualitative tool.
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine (often utilized as its 7-oxide derivative) is a highly specialized, energetic dinitro-heterocycle used in advanced drug development and organic synthesis[1][2]. Due to the presence o...
Author: BenchChem Technical Support Team. Date: March 2026
3,4-Dinitro-1H-pyrrolo[2,3-b]pyridine (often utilized as its 7-oxide derivative) is a highly specialized, energetic dinitro-heterocycle used in advanced drug development and organic synthesis[1][2]. Due to the presence of multiple nitro groups on a heterocyclic scaffold, this compound presents severe, dual-threat hazards: it is both potentially explosive (shock-sensitive) and acutely toxic [3][4].
This guide provides laboratory personnel, EHS officers, and researchers with the definitive, step-by-step operational protocol for the safe handling, containerization, and disposal of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine, ensuring strict compliance with EPA regulations and authoritative laboratory safety standards.
Hazard Causality & Chemical Profile
To safely manage this compound, personnel must understand the mechanistic reasons behind its instability and toxicity.
Explosive Potential (Reactivity): Dinitro compounds contain both the fuel (the carbon backbone) and the oxidizer (the nitro groups) within the same molecule. When dry, the activation energy required to initiate rapid, exothermic decomposition is dangerously low, making the compound highly sensitive to friction, static discharge, heat, or mechanical shock[3][5].
Systemic Toxicity: Like other polynitroaromatics (e.g., 2,4-dinitrophenol), this compound is highly toxic via skin absorption, inhalation, or ingestion. It acts as a potent uncoupler of oxidative phosphorylation in mitochondria. By dissipating the proton gradient across the inner mitochondrial membrane, it halts ATP synthesis, leading to uncontrolled cellular respiration, severe hyperthermia, tachycardia, and potentially fatal systemic toxicity[4][6].
CRITICAL: Material must never be allowed to dry out. Desensitizes explosive potential[3][7].
EPA Waste Classification
P-Listed (Acutely Toxic) / D003 (Reactive)
Strict volume limits (max 1 quart per container). Empty containers are fully regulated hazardous waste[8].
Toxicity Mechanism
Oxidative Phosphorylation Uncoupler
Requires impermeable PPE (Nitrile/Neoprene double-gloving) to prevent dermal absorption[4][6].
Storage Prohibition
Desiccators, dry environments, direct sunlight
Evaporation of the wetting agent transforms the material into a primary explosive[9].
Mandatory Safety & PPE Requirements
Before initiating any disposal procedure, the following self-validating safety systems must be in place. Do not proceed if any condition is unmet.
Engineering Controls: All manipulations must occur inside a certified, spark-proof chemical fume hood with the sash pulled down to the lowest workable level.
Personal Protective Equipment (PPE):
Heavy-duty chemical splash goggles and a full-face shield.
Flame-resistant (FR) laboratory coat with a chemically resistant apron.
Double-gloving: Inner layer of standard nitrile (4 mil), outer layer of heavy-duty neoprene or butyl rubber (to prevent dermal absorption of the uncoupling agent)[10][11].
Tooling: Only use non-sparking tools (e.g., Teflon, ceramic, or conductive plastic spatulas). Never use metal spatulas or glass pipettes that could generate friction or static sparks[5].
Step-by-Step Disposal Methodology
The disposal of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine requires a phased approach to ensure the material remains desensitized throughout the waste stream.
Phase 1: Visual Assessment & State Verification
Inspect the Container: Without moving the vial/bottle, visually inspect the contents.
Verify Moisture: Ensure the material is visibly wet (slurry or damp powder).
Self-Validation Check: If the material appears as a dry, crusty powder, or if crystals have formed on the threads of the cap, DO NOT TOUCH THE CONTAINER. Friction from opening a crystallized cap can initiate detonation[3][10]. Evacuate the lab and immediately call EHS or the local bomb squad.
Re-wetting (If safe and necessary): If the material is damp but appears to be losing moisture, gently add 10-20 mL of distilled water (or the manufacturer's specified wetting solvent) down the side of the container using a plastic dropper to restore the >20% moisture threshold[3].
Phase 2: Containerization & Segregation
Select the Waste Receptacle: Use a high-density polyethylene (HDPE) container. Never use glass (shrapnel hazard) or metal (spark/reactivity hazard). The container size must not exceed one quart (approx. 1 liter) due to P-listed waste regulations[12].
Transfer: Carefully transfer the wetted compound into the HDPE container using a Teflon spatula.
Decontaminate Primary Container: The original empty container must not be rinsed and thrown away. Because the chemical is acutely toxic (P-listed equivalent), the "empty" container itself must be placed into a hazardous waste bag and disposed of as acutely toxic waste[3][12].
Secondary Containment: Place the sealed HDPE waste container inside a secondary, shatter-proof plastic bin.
Phase 3: Labeling and EHS Escalation
Labeling: Affix a hazardous waste label immediately. It must explicitly state:
Chemical Name: 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine (Wetted >20%)
Storage: Store the waste in a designated, cool, dark, and well-ventilated satellite accumulation area. Do not store with incompatible chemicals (strong bases, reducing agents, or heavy metals which can form sensitive explosive salts)[13].
Escalation: Contact your institution's Environmental Health and Safety (EHS) department immediately to schedule a specialized high-hazard waste pickup. Do not route this through standard weekly solvent waste streams[8][10].
Operational Workflow Visualization
The following decision tree outlines the critical path for assessing and disposing of shock-sensitive dinitro compounds.
Workflow for the safe assessment, handling, and disposal of shock-sensitive dinitro-heterocycles.
Emergency Spill Response
If a spill occurs, standard chemical spill kits are often insufficient and potentially dangerous.
Do not sweep. Sweeping dry dinitro compounds creates friction and static, which can cause detonation[5][13].
Wet the spill. If the spilled material is dry, gently mist it with water from a spray bottle from a safe distance to desensitize it[3].
Absorb. Cover the wetted spill with damp absorbent pads.
Collect. Use non-sparking plastic scoops to collect the pads and place them in a hazardous waste bag.
Decontaminate. Wash the area thoroughly with soap and water, collecting all rinsate as hazardous waste.
References
CoolPharm. "3,4-dinitro-1H-pyrrolo[2,3-b]pyridine 7-oxide SDS." CoolPharm Organic Synthesis. Available at: [Link]
Indiana University Environmental Health and Safety. "Waste Management Guide: Explosive or Shock-Sensitive Chemicals." Protect IU. Available at:[Link]
National Center for Biotechnology Information. "2,5-Dinitrophenol - Toxicity and Uncoupling of Oxidative Phosphorylation." PubChem Database. Available at: [Link]
Clinical Gate. "Poisoning, overdose, antidotes: Dinitro-compounds." Clinical Gate Medical Reference. Available at: [Link]
Environment and Climate Change Canada. "Draft screening assessment for Dinoseb (Polynitroaromatic Uncoupling Mechanism)." Canada.ca. Available at: [Link]
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Minnesota Pollution Control Agency. "Explosive, reactive, and ammunition wastes." PCA State MN. Available at: [Link]
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Personal protective equipment for handling 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine
As a Senior Application Scientist, I approach the handling of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine not merely as a routine laboratory task, but as a high-stakes operation requiring rigorous chemical discipline. This com...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine not merely as a routine laboratory task, but as a high-stakes operation requiring rigorous chemical discipline. This compound, along with its derivatives (such as its 7-oxide, CAS 1431698-08-6)[1], presents dual hazards: acute systemic toxicity and severe physical instability.
To build a self-validating safety system in your laboratory, you must understand the causality behind every piece of protective equipment and operational step.
Mechanistic Hazard Analysis (The "Why")
Before selecting Personal Protective Equipment (PPE), we must analyze the compound's mechanism of action and reactivity profile:
Systemic Toxicity (Methemoglobinemia): Dinitroaromatic compounds are well-documented to induce methemoglobinemia via hydroxylamino intermediates formed during the in vivo reduction of the nitro group[2]. These metabolites oxidize hemoglobin to methemoglobin, drastically reducing the blood's oxygen-carrying capacity. Clinical manifestations include cyanosis (bluish skin), headache, dizziness, lethargy, and potentially death at high exposure levels. Because skin absorption is a primary vector, dermal isolation is critical.
Physical Instability: The presence of multiple nitro groups on the aromatic azaindole ring significantly increases the compound's energetic potential. Heating polynitroaryl compounds, especially in the presence of strong bases (alkalies), can initiate violent exothermic reactions that may culminate in a detonation[3].
Quantitative Hazard Thresholds
To ensure immediate recognition of exposure, laboratory personnel must be trained on the physiological indicators of methemoglobinemia.
Methemoglobin Blood Level (%)
Physiological Manifestation
Operational Response
< 15%
Often asymptomatic, potential slight euphoria.
Standard monitoring.
15% - 25%
Observable cyanosis (bluish lips/nail beds).
Halt operation, move to fresh air, seek medical eval.
25% - 40%
Marked cyanosis, fatigue upon exertion.
Administer oxygen, immediate ER transport.
40% - 60%
Weakness, dizziness, ataxia, rapid respiration.
Critical emergency, administer methylene blue (by MD).
> 70%
Lethargy, stupor, cardiovascular collapse.
Advanced life support required.
PPE Specifications and Material Compatibility
Standard laboratory nitrile gloves are insufficient for prolonged handling of dinitroaromatics, particularly when dissolved in carrier solvents. NIOSH guidelines for highly toxic dinitro compounds recommend specialized barrier materials to prevent permeation[4].
PPE Category
Recommended Material / Specification
Causality / Rationale
Primary Gloves
PE/EVAL (Tychem®) or Butyl Rubber
High resistance to permeation by dinitroaromatics and organic carrier solvents[4].
Secondary Gloves
Nitrile (Minimum 0.15 mm)
Provides tactile dexterity and a base layer if the outer barrier glove is compromised.
Eye/Face
Impact-Resistant Goggles + Face Shield
Protects against chemical splash and potential fragmentation from energetic thermal reactions.
Body Protection
Flame-Resistant (FR) Lab Coat
Mitigates fire risk associated with the thermal instability of polynitroaryls.
Respiratory
Hard-ducted Chemical Fume Hood
Prevents inhalation of aerosolized particulates or sublimated vapors.
Operational Workflow & Handling Protocol
Step 1: Environmental Preparation
Verify the chemical fume hood face velocity is operating between 80-100 fpm.
Clear the workspace of all incompatible materials. Crucial: Remove all strong bases (alkalies), reducing agents, and heavy metals from the hood, as these can sensitize polynitroaryls to detonation[3].
Step 2: PPE Donning
Don inner nitrile gloves, the FR lab coat, and outer PE/EVAL or Butyl gloves.
Equip impact-resistant safety goggles followed by a full-face shield.
Step 3: Weighing and Transfer
Use only anti-static, non-sparking spatulas (e.g., ceramic or conductive plastic). Dinitro compounds can be highly sensitive to friction and static discharge.
Weigh the material inside the fume hood using a draft shield to prevent particulate aerosolization. Do not transfer dry powders across the open laboratory.
Step 4: Reaction Execution
Dissolve the compound in an appropriate, compatible solvent before applying any heat. Never heat the compound in its dry, solid state.
Maintain strict temperature controls using a thermocouple-regulated heating mantle or cooling bath.
Spill Response & Decontamination Plan
In the event of a spill, standard alkaline decontamination protocols must be strictly avoided due to the risk of detonation[3].
Step 1: Isolation & Containment
Immediately halt work, close the fume hood sash, and alert nearby personnel.
Gently cover the spill with activated carbon or a damp, inert absorbent pad to suppress dust. Do NOT sweep dry powder , as friction can trigger deflagration.
Step 2: Chemical Decontamination
Wipe the area with a solvent known to dissolve the compound safely (e.g., ethyl acetate or acetone), followed by washing with mild soap and water.
Critical Warning: Do not use alkaline solutions (e.g., NaOH, KOH) for decontamination.
Step 3: Waste Segregation
Place all contaminated wipes, absorbent pads, and outer gloves into a clearly labeled, sealable hazardous waste container.
Classify as "Halogen-Free Organic Waste - Toxic/Reactive" and ensure it is kept strictly separate from basic or reducing waste streams.
Operational safety workflow for handling 3,4-dinitro-1H-pyrrolo[2,3-b]pyridine.
References
National Institute for Occupational Safety and Health (NIOSH) / CDC. Dinitrotoluenes (DNT) (85-109) - Human Health Effects. Available at: [Link]
National Institutes of Health (NIH). Provisional Peer-Reviewed Toxicity Values for 3,5-Dinitroaniline. Available at: [Link]
National Institute for Occupational Safety and Health (NIOSH) / CDC. Recommendations for Chemical Protective Clothing A-Z. Available at: [Link]